3-Methoxy-5-heneicosylphenol
Description
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Properties
IUPAC Name |
3-henicosyl-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27(29)25-28(24-26)30-2/h23-25,29H,3-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJHEUTVUIWPNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 3-Methoxy-5-heneicosylphenol: A Technical Guide to Its Natural Source and Scientific Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-heneicosylphenol is a phenolic compound that has been identified from a natural source. This technical guide provides a comprehensive overview of its origin, though a detailed exploration of its quantitative analysis, specific isolation protocols, and biological activities remains an area ripe for further investigation. The primary known natural source for this compound is the herb Artemisia annua[1]. This plant has a rich history in traditional medicine and is a well-known source of various bioactive compounds.
While the presence of this compound in Artemisia annua is documented, a significant gap exists in the scientific literature regarding its specific characteristics and potential applications. This guide aims to summarize the currently available information and highlight areas where further research is critically needed.
Natural Source: Artemisia annua
Artemisia annua, commonly known as sweet wormwood or Qinghao, is an annual herb belonging to the Asteraceae family. It is native to temperate Asia and has been naturalized in many other parts of the world. The plant is renowned for being the source of artemisinin (B1665778) and its derivatives, which are potent antimalarial drugs. Beyond artemisinin, Artemisia annua is a rich reservoir of a diverse array of phytochemicals, including flavonoids, coumarins, and other phenolic compounds[2]. It is within this complex chemical matrix that this compound is found[1].
Quantitative Data
Experimental Protocols
Detailed and specific experimental protocols for the isolation and purification of this compound from Artemisia annua have not been extensively published. However, general methodologies for the extraction of phenolic compounds from Artemisia annua can provide a foundational approach for researchers. These general protocols typically involve the following steps:
A Proposed General Workflow for Isolation:
Caption: A generalized workflow for the extraction and isolation of phenolic compounds from Artemisia annua.
Detailed Methodological Steps (Hypothetical, based on general practices):
-
Plant Material Preparation: The aerial parts of Artemisia annua are collected, air-dried, and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is subjected to solvent extraction, typically using organic solvents such as methanol, ethanol, or chloroform. This process is often carried out at room temperature with agitation or through methods like Soxhlet extraction to enhance efficiency.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
-
Fractionation: The crude extract is then subjected to preliminary separation using techniques like column chromatography. A silica gel column is commonly employed, with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) used to elute different fractions.
-
Purification: Fractions containing the compound of interest are further purified using more advanced chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate this compound in a pure form.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
As of the current date, there are no specific studies published in the peer-reviewed scientific literature detailing the biological activities or the signaling pathways affected by this compound. This represents a significant knowledge gap and a promising avenue for future pharmacological research.
Given its chemical structure as a methoxyphenol, it is plausible that this compound may exhibit biological activities similar to other related phenolic compounds. Research on other methoxyphenols has suggested potential anti-inflammatory and antioxidant properties. However, without direct experimental evidence, any potential biological role of this compound remains speculative.
A Logical Framework for Future Biological Investigation:
Caption: A proposed logical workflow for investigating the biological activity of this compound.
Conclusion and Future Directions
This compound is a naturally occurring phenolic compound found in Artemisia annua. While its existence is known, the scientific community's understanding of this molecule is still in its infancy. There is a pressing need for research to:
-
Develop and validate analytical methods for the quantification of this compound in Artemisia annua extracts.
-
Establish and publish detailed, reproducible protocols for its efficient isolation and purification.
-
Conduct comprehensive studies to elucidate its potential biological activities, including but not limited to antioxidant, anti-inflammatory, and cytotoxic effects.
-
Investigate the molecular mechanisms of action and identify the signaling pathways modulated by this compound.
The exploration of novel natural products like this compound holds significant promise for the discovery of new therapeutic agents. This technical guide serves as a call to action for researchers in the fields of natural product chemistry, pharmacology, and drug development to further investigate this intriguing molecule.
References
The Elusive Structure of 3-Methoxy-5-heneicosylphenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-heneicosylphenol, a long-chain alkylphenol, has been identified as a natural product isolated from the medicinal plant Artemisia annua. This compound, with the chemical formula C₂₈H₅₀O₂ and CAS number 126882-76-6, belongs to a class of molecules known for their diverse biological activities. The structural elucidation of such natural products is a cornerstone of drug discovery and development, providing the foundational knowledge for understanding their chemical properties, synthesizing analogs, and investigating their pharmacological potential. This technical guide synthesizes the currently available information on the chemical structure elucidation of this compound, highlighting the general methodologies employed for similar compounds in the absence of specific detailed data for this molecule.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₈H₅₀O₂ |
| Molecular Weight | 418.7 g/mol |
| CAS Number | 126882-76-6 |
General Experimental Protocols for Structure Elucidation
The definitive identification of a novel natural product like this compound relies on a combination of spectroscopic techniques. The following sections describe the standard experimental protocols that would be employed in its structure elucidation.
Isolation and Purification
The initial step involves the extraction of the compound from its natural source, Artemisia annua. A typical workflow for the isolation of phenolic compounds from plant material is as follows:
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent. The choice of solvent is critical and is based on the polarity of the target compound.
-
Partitioning: The crude extract is then partitioned between immiscible solvents to separate compounds based on their differential solubility, thereby enriching the fraction containing the desired alkylphenol.
-
Chromatography: The enriched fraction is subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, to separate the components.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to yield the pure compound.
Spectroscopic Analysis
Once isolated, the pure compound is analyzed using a suite of spectroscopic methods to determine its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to aromatic protons, a methoxy (B1213986) group, and the long alkyl chain.
-
¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule. The spectrum would show signals for the aromatic carbons, the methoxy carbon, and the carbons of the heneicosyl chain.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the unambiguous assignment of the structure.
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound.
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, which is used to confirm the molecular formula.
-
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide clues about the different structural motifs within the molecule, such as the cleavage of the alkyl chain.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for a hydroxyl (-OH) group, aromatic C-H bonds, aliphatic C-H bonds, and C-O bonds would be expected.
Structure Elucidation Workflow
The logical flow for determining the structure of a novel compound from spectroscopic data is depicted below.
Conclusion
The complete chemical structure elucidation of this compound is a critical step towards unlocking its potential for therapeutic applications. While specific, detailed experimental data for this particular compound remains to be published, the established methodologies of natural product chemistry provide a clear roadmap for its isolation and characterization. The application of modern spectroscopic techniques, particularly high-field NMR and high-resolution mass spectrometry, will be instrumental in definitively confirming its structure. Further research is warranted to fully characterize this and other long-chain alkylphenols from Artemisia annua and to explore their biological activities. This will undoubtedly contribute to the growing arsenal (B13267) of natural products with potential for drug development.
Spectroscopic Analysis of 3-Methoxy-5-heneicosylphenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-heneicosylphenol is a naturally occurring phenolic compound that has been identified in plant species such as Artemisia annua. As a molecule of interest in natural product chemistry and potentially in drug discovery, a thorough understanding of its structural and spectroscopic properties is essential. This technical guide provides a summary of the available spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The aim is to furnish researchers and drug development professionals with a foundational dataset for the identification, characterization, and further investigation of this compound.
While comprehensive, publicly available datasets for this compound are limited, this guide synthesizes the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₂₈H₅₀O₂
-
Molecular Weight: 418.7 g/mol
-
Structure:
/ \ / \ / C---C---C---(CH₂)₂₀-CH₃ \ / \ / C---C \ / OCH₃
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.3-6.5 | m | 3H | Ar-H |
| ~4.8-5.5 | br s | 1H | Ar-OH |
| ~3.78 | s | 3H | -OCH ₃ |
| ~2.55 | t | 2H | Ar-CH ₂- (benzylic) |
| ~1.58 | quint | 2H | Ar-CH₂-CH ₂- |
| ~1.25 | br s | 36H | -(CH ₂)₁₈- |
| ~0.88 | t | 3H | -CH₂-CH ₃ (terminal) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160.5 | C -OCH₃ |
| ~156.0 | C -OH |
| ~145.0 | Ar-C -Alkyl |
| ~108.0 | Ar-C H (ortho to -OCH₃) |
| ~102.0 | Ar-C H (para to -OCH₃) |
| ~100.0 | Ar-C H (ortho to -OH) |
| ~55.2 | -OC H₃ |
| ~36.0 | Ar-C H₂- (benzylic) |
| ~31.9 | -(C H₂)n- (pre-terminal) |
| ~29.7-29.3 | -(C H₂)n- (long chain bulk) |
| ~22.7 | -C H₂-CH₃ |
| ~14.1 | -CH₂-C H₃ (terminal) |
Infrared (IR) Spectroscopy Data (Predicted)
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (phenolic) |
| ~2920, ~2850 | Strong | C-H stretch (aliphatic, CH₂ and CH₃) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1465 | Medium | C-H bend (aliphatic, CH₂) |
| ~1200 | Strong | C-O stretch (aryl ether, Ar-O-CH₃) |
| ~1150 | Medium | C-O stretch (phenol) |
| ~830 | Medium | C-H out-of-plane bend (aromatic, substituted) |
Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electron Ionization (EI)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Ratio | Relative Intensity | Assignment |
| 418 | Moderate | [M]⁺ (Molecular Ion) |
| 152 | High | [M - C₁₉H₃₉]⁺ (Benzylic cleavage, loss of the alkyl chain except for one CH₂) |
| 137 | High | [M - C₂₀H₄₁]⁺ (Cleavage at the benzylic position) |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, standard methodologies for the analysis of natural products of this type would be employed.
NMR Spectroscopy
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Sample Preparation: A sample of 5-10 mg of purified this compound would be dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, would be used.
-
Data Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra would be acquired. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr (potassium bromide) pellet could be prepared by grinding the sample with KBr and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet would be taken and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample would be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer would be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum would be recorded, showing the relative abundance of different fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of this compound.
Caption: Workflow for the isolation and spectroscopic characterization of natural products.
Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure of this compound. For definitive analysis and research purposes, experimental verification is required.
An In-depth Technical Guide to the Biosynthesis of 3-Methoxy-5-heneicosylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Methoxy-5-heneicosylphenol is a phenolic lipid with potential applications in various fields due to its structural similarity to other bioactive alkylphenols. While the specific biosynthetic pathway of this molecule has not been fully elucidated in the literature, a scientifically sound pathway can be inferred from well-characterized analogous systems, particularly the biosynthesis of alkylresorcinols in plants and bacteria. This document provides a comprehensive overview of the proposed biosynthetic pathway, detailing the key enzymatic steps, precursor molecules, and regulatory mechanisms. It includes tabulated quantitative data from related enzyme systems, detailed experimental protocols for the characterization of the key enzymes, and visualizations of the proposed pathway and experimental workflows.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to be a multi-step process involving a Type III polyketide synthase (PKS) and an O-methyltransferase (OMT). The pathway likely initiates with a very-long-chain fatty acyl-CoA and proceeds through a resorcinolic intermediate.
Step 1: Initiation with a Very-Long-Chain Fatty Acyl-CoA
The biosynthesis is initiated with a C21 fatty acid, heneicosanoic acid, which is activated to its coenzyme A thioester, heneicosanoyl-CoA. This activation is catalyzed by a long-chain acyl-CoA synthetase.
Step 2: Polyketide Chain Assembly by Alkylresorcinol Synthase (ARS)
An alkylresorcinol synthase (ARS), a type of Type III PKS, catalyzes the core of the biosynthetic pathway.[1][2] This enzyme selects heneicosanoyl-CoA as a starter unit and performs three successive decarboxylative condensations with malonyl-CoA as the extender unit.[3] This process forms a linear tetraketide intermediate tethered to the enzyme's active site.
Step 3: Cyclization and Aromatization to form 5-Heneicosylresorcinol
The tetraketide intermediate undergoes an intramolecular C2-C7 aldol (B89426) condensation, followed by aromatization, to yield the resorcinolic ring structure.[1] The product of this reaction is 5-heneicosylresorcinol. This mechanism is characteristic of Type III PKSs that produce alkylresorcinols.[1][2]
Step 4: O-Methylation to this compound
In the final step, a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) catalyzes the transfer of a methyl group from SAM to one of the hydroxyl groups of 5-heneicosylresorcinol.[4][5] This regiospecific methylation at the C3 position results in the final product, this compound.
Visualizing the Pathway
References
- 1. Alkylresorcinol biosynthesis in plants: New insights from an ancient enzyme family? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The O-Methyltransferase SrsB Catalyzes the Decarboxylative Methylation of Alkylresorcylic Acid during Phenolic Lipid Biosynthesis by Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide on the Preliminary Biological Activity of 3-Methoxy-5-heneicosylphenol
To: Researchers, scientists, and drug development professionals.
Subject: Comprehensive Overview of the Preliminary Biological Activity of 3-Methoxy-5-heneicosylphenol
Introduction
This compound is a phenolic compound that has been isolated from the herb Artemisia annua[1]. As a member of the phenol (B47542) class of organic molecules, it possesses a hydroxyl group attached to a benzene (B151609) ring, a common feature in many biologically active natural products. The structure is further characterized by a methoxy (B1213986) group and a long C21 alkyl (heneicosyl) chain. The presence of both a hydrophilic phenolic hydroxyl group and a lipophilic alkyl chain gives the molecule amphipathic properties, which may influence its biological interactions. While the broader class of phenolic compounds is known for a wide range of biological activities, including antioxidant and anti-inflammatory effects, specific data on this compound is not extensively documented in publicly available scientific literature. This guide aims to synthesize the available information and provide a foundational understanding for researchers interested in this compound.
Known Biological Information
Currently, there is a significant lack of specific data regarding the preliminary biological activity of this compound in peer-reviewed literature. While the compound is commercially available for research purposes, detailed studies on its efficacy, mechanism of action, and safety profile are yet to be published.
Based on the general understanding of structurally similar molecules, potential areas of biological activity for this compound can be hypothesized. The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals. The long alkyl chain may facilitate interaction with cellular membranes, potentially influencing membrane-bound proteins or signaling pathways.
Postulated Experimental Workflow for Preliminary Biological Screening
Given the absence of specific experimental data, a logical workflow for the initial biological evaluation of this compound is proposed below. This workflow is based on standard preclinical drug discovery practices for natural products.
Caption: Proposed experimental workflow for the preliminary biological evaluation of this compound.
Potential Signaling Pathways for Investigation
Should preliminary screening reveal significant anti-inflammatory activity, several key signaling pathways could be investigated to elucidate the mechanism of action of this compound. A common pathway implicated in inflammation is the NF-κB signaling cascade.
Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This compound represents a novel natural product with unexplored therapeutic potential. While current literature lacks specific data on its biological activities, its chemical structure suggests that it may possess antioxidant and anti-inflammatory properties. The workflows and pathways outlined in this guide provide a strategic framework for initiating the scientific investigation of this compound. Further research, beginning with broad in vitro screening followed by more focused mechanistic studies, is essential to uncover the pharmacological profile of this compound and determine its potential for future drug development. Researchers are encouraged to undertake these studies to fill the existing knowledge gap.
References
Unveiling the Phenolic Landscape of Artemisia annua: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Artemisia annua, a cornerstone of traditional Chinese medicine, has garnered significant global attention for its potent antimalarial compound, artemisinin (B1665778). However, beyond this celebrated sesquiterpene lactone, the plant harbors a complex and diverse arsenal (B13267) of phenolic compounds. These phenolics, including flavonoids, phenolic acids, and their glycosides, contribute significantly to the plant's broad spectrum of bioactivities, which range from antioxidant and anti-inflammatory to antiviral and anticancer properties. For researchers and drug development professionals, a thorough understanding of the phenolic composition of A. annua, including the identification of novel constituents, is paramount for unlocking its full therapeutic potential. This in-depth technical guide provides a comprehensive overview of the current knowledge on novel and known phenols in A. annua, detailed experimental protocols for their identification and quantification, and an exploration of the key signaling pathways they modulate.
The Phenolic Profile of Artemisia annua
The phenolic composition of Artemisia annua is rich and varied, encompassing a range of flavonoids, phenolic acids, and coumarins. Recent research continues to uncover new additions to this chemical inventory, expanding the potential for novel therapeutic applications.
Novel Phenolic Compounds
A recent study successfully led to the isolation and structural elucidation of four novel phenylpropanoid glycosides from the aqueous extract of Artemisia annua. These compounds represent new additions to the known phytochemical profile of this important medicinal plant. The identification was achieved through a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Infrared (IR) spectroscopy[1].
Known Phenolic Compounds
Numerous studies have characterized the more common phenolic constituents of A. annua. These are broadly categorized into flavonoids and phenolic acids.
Flavonoids: A significant number of flavonoids have been identified, with many being polymethoxylated, a characteristic feature of this species[2]. Commonly reported flavonoids include:
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Flavones: Apigenin, Luteolin, Cirsilineol, Eupatorin[3][4][5]
-
Flavonols: Quercetin, Kaempferol, Rhamnetin, Artemetin, Casticin, Chrysosplenetin[2][4][5][6]
-
Flavonoid Glycosides: Rutin, Isoquercitrin, Luteolin-7-glucoside[1][3]
Phenolic Acids: Several phenolic acids are consistently reported in A. annua extracts, with their concentrations varying based on geographical origin and extraction method. Key phenolic acids include:
Data Presentation: Quantitative Analysis of Phenolic Compounds
The concentration of phenolic compounds in Artemisia annua can vary significantly depending on factors such as the plant's geographical origin, harvest time, and the extraction solvent and method used. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Quantitative Analysis of Major Phenolic Acids in Artemisia annua
| Phenolic Acid | Concentration Range (mg/100g dry weight) | Reference |
| Caffeic Acid | 1.70 - 4.31 | [1] |
| p-Coumaric Acid | 0.50 - 4.35 | [1] |
| Chlorogenic Acid | 112.64 - 210.48 | [1] |
| Cynarin | 307.13 - 617.72 | [1] |
Table 2: Quantitative Analysis of Major Flavonoids in Artemisia annua
| Flavonoid | Concentration Range (mg/100g dry weight) | Reference |
| Isoquercitrin | 5.24 - 30.33 | [1] |
| Luteolin-7-glucoside | 9.80 - 40.47 | [1] |
| Quercetin | 3.62 (µg/g dry extract) | [6] |
| Caffeic Acid | 20.24 (µg/g dry extract) | [6] |
| Chlorogenic Acid | 65.1 (µg/g dry extract) | [6] |
Table 3: Total Phenolic and Flavonoid Content in Artemisia annua Extracts
| Extraction Solvent | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |
| 70% Ethanol | 14.53% yield | - | [6] |
| Methanol (B129727) | 90.12 - 134.50 | 6.14 (mg epicatechin/g DW) | [3] |
| 50% Ethanol | 23.36 | 2.68 (mg catechin/g DW) |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and quantification of novel phenols in Artemisia annua.
Extraction of Phenolic Compounds
Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of secondary metabolites.
-
Sample Preparation: Air-dry the aerial parts of Artemisia annua at room temperature and grind them into a fine powder.
-
Extraction:
-
Mix 1 g of the powdered plant material with 20 mL of the chosen solvent (e.g., 70% ethanol, methanol).
-
Place the mixture in an ultrasonic bath.
-
Sonication is typically carried out for 30 minutes at a controlled temperature (e.g., 40°C).
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.
-
-
Storage: Store the dried extract at -20°C until further analysis.
Quantification of Total Phenolic Content (Folin-Ciocalteu Assay)
This colorimetric assay is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium.
-
Reagents:
-
Folin-Ciocalteu reagent (diluted 1:10 with distilled water).
-
Sodium carbonate (Na₂CO₃) solution (7.5% w/v).
-
Gallic acid standard solutions (0-100 mg/mL).
-
-
Procedure:
-
To 2 mL of the diluted plant extract, add 2 mL of the diluted Folin-Ciocalteu reagent.
-
After 3 minutes, add 750 µL of the 7.5% sodium carbonate solution.
-
Adjust the final volume to 10 mL with distilled water.
-
Incubate the mixture in the dark at room temperature for 2 hours.
-
Measure the absorbance at 765 nm using a spectrophotometer.
-
-
Calculation: Construct a calibration curve using the gallic acid standards. Express the total phenolic content as mg of gallic acid equivalents per gram of dry extract (mg GAE/g d.e.)[7].
Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagents:
-
DPPH solution (0.1 mM in methanol or ethanol).
-
Plant extract solutions at various concentrations.
-
Positive control (e.g., ascorbic acid).
-
-
Procedure:
-
Add a defined volume of the plant extract to a defined volume of the DPPH working solution.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm. A blank containing only the solvent and DPPH solution is also measured.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Identification and Quantification of Individual Phenols (HPLC-DAD and LC-MS/MS)
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
-
Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution system is typically used, for example:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
A gradient program is run to separate the compounds of interest.
-
-
Detection: The DAD is set to scan a range of wavelengths (e.g., 200-400 nm) to detect different classes of phenolic compounds based on their UV-Vis spectra. Specific wavelengths are used for quantification (e.g., 320 nm for phenolic acids and 350 nm for flavonoids).
-
Quantification: Identification and quantification are performed by comparing the retention times and UV spectra of the peaks in the sample chromatogram with those of authentic standards. Calibration curves are constructed for each standard to quantify the compounds in the extract.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Separation: Similar chromatographic conditions as for HPLC-DAD are used.
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to obtain the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns (MS/MS).
-
Identification: The identification of compounds, including novel ones, is achieved by analyzing their mass spectra and fragmentation patterns and comparing them with literature data and spectral libraries. For novel compounds, further structural elucidation using techniques like NMR is necessary.
Signaling Pathways and Molecular Targets
The therapeutic effects of phenolic compounds from Artemisia annua are attributed to their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Biosynthesis of Phenolic Compounds: The Phenylpropanoid Pathway
The biosynthesis of flavonoids and phenolic acids in Artemisia annua occurs via the phenylpropanoid pathway. This complex pathway starts with the amino acid phenylalanine and involves a series of enzymatic reactions to produce a wide array of secondary metabolites. Key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL)[9][10]. Recent multi-omics studies have identified specific UDP-glucose:phenylpropanoid glucosyltransferases (UGTs) and O-methyltransferases (OMTs) involved in the later steps of phenylpropanoid glucoside biosynthesis in A. annua, such as the formation of scopolin[2][8].
Caption: Simplified Phenylpropanoid Biosynthesis Pathway in Artemisia annua.
Modulation of Cellular Signaling Pathways
Phenolic compounds from Artemisia annua have been shown to interact with and modulate several key signaling pathways implicated in various diseases, making them attractive candidates for drug development.
-
NF-κB Signaling Pathway: Extracts from A. annua have been demonstrated to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammation, and its inhibition by A. annua phenolics contributes to the plant's anti-inflammatory properties[11].
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is involved in cellular responses to stress, including apoptosis. Polyphenols from A. annua have been shown to induce JNK activation, which can contribute to their anticancer effects by promoting programmed cell death in cancer cells[12].
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Some studies suggest that extracts from A. annua can modulate this pathway, potentially contributing to their anticancer and neuroprotective effects[13][14].
Caption: Key Signaling Pathways Modulated by Artemisia annua Phenols.
Conclusion and Future Directions
Artemisia annua is a rich and still not fully explored source of novel and bioactive phenolic compounds. The identification of new phenylpropanoid glycosides highlights the potential for discovering further unique chemical entities with therapeutic promise. The comprehensive experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate the phenolic profile of A. annua and assess its biological activities. Furthermore, the elucidation of the signaling pathways modulated by these compounds opens new avenues for the development of targeted therapies for a range of diseases, including inflammatory disorders and cancer. Future research should focus on the synergistic effects of these phenolic compounds with artemisinin and other phytochemicals, as well as on in-depth mechanistic studies to fully understand their molecular targets and therapeutic potential. The continued exploration of the phenolic landscape of Artemisia annua holds great promise for the discovery of next-generation pharmaceuticals.
References
- 1. ibn.idsi.md [ibn.idsi.md]
- 2. Multi-omics reveal key enzymes involved in the formation of phenylpropanoid glucosides in Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Properties of Artemisia annua Extracts in Model Food Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the Bioactivity of Sweet Wormwood (Artemisia annua L., Asteraceae) Ethanolic Extract: Phenolics, Antioxidants, and Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the Phytochemical Profile and Biological Potential of Five Artemisia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of phenylpropanoid biosynthesis in Artemisia annua L.: a novel approach to reduce oxidative browning in plant tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ojs.bilpub.com [ojs.bilpub.com]
- 12. Artemisia annua L. Polyphenol-Induced Cell Death Is ROS-Independently Enhanced by Inhibition of JNK in HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis-induced effects of extract from Artemisia annua Linné by modulating PTEN/p53/PDK1/Akt/ signal pathways through PTEN/p53-independent manner in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism and Molecular Targets of a Water-Soluble Extract of Artemisia annua on the Treatment of Alzheimer's Disease Based on Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Alkylresorcinols and Related Phenols for Researchers, Scientists, and Drug Development Professionals.
Introduction to Alkylresorcinols
Alkylresorcinols (ARs), also known as resorcinolic lipids, are a class of amphiphilic phenolic lipids.[1] Their structure is characterized by a polar resorcinol (B1680541) (1,3-dihydroxybenzene) head and a non-polar, odd-numbered alkyl side chain, which in cereals typically ranges from 15 to 25 carbon atoms in length.[1] These compounds are naturally synthesized by a variety of organisms, including bacteria, fungi, and several higher plants.[2]
For human consumption, the primary dietary sources of alkylresorcinols are the outer layers of cereal grains such as wheat, rye, and triticale.[1][2][3] Consequently, they are widely recognized and utilized as reliable biomarkers for whole-grain wheat and rye intake.[1][4] Beyond their role as dietary markers, alkylresorcinols have garnered significant interest in the scientific community for their diverse biological activities. These include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, positioning them as promising molecules for further investigation in drug development and nutritional science.[2][5]
Synthesis of Alkylresorcinols
The synthesis of alkylresorcinols is crucial for producing pure analogues for research and creating derivatives for immunochemical detection. Traditional synthetic routes often involve methods such as Grignard reactions, palladium-catalyzed Suzuki coupling, and the Wittig reaction.[6] A particularly efficient and modern approach utilizes a microwave-assisted Wittig reaction, which offers high yields and reduced reaction times, even in aqueous media.[7] This method is versatile, allowing for the synthesis of various long-chain ARs and their functionalized derivatives (haptens) for antibody development.[7]
A general synthetic strategy involves the reaction of an appropriate phosphonium (B103445) ylid with an aldehyde to form an alkenylresorcinol, which is subsequently reduced to the corresponding alkylresorcinol. Demethylation of protected hydroxyl groups is often the final step to yield the target compound.[6]
Caption: A generalized workflow for the chemical synthesis of 5-n-alkylresorcinols.
Biological Activities and Therapeutic Potential
Alkylresorcinols exhibit a wide spectrum of biological activities, making them subjects of intensive research for their health-promoting benefits. Their amphiphilic nature allows them to interact with cell membranes and other cellular targets, underlying their therapeutic effects.[4][5]
-
Antioxidant and Anti-inflammatory Activity: ARs have demonstrated significant antioxidant properties. They can inhibit oxidative damage to cells by activating the Nrf2/ARE signaling pathway, which promotes the transcription of phase II antioxidant enzymes.[2] This mechanism contributes to their cellular protection against oxidative stress.[2] Furthermore, a diet rich in whole grains, and consequently ARs, is associated with reduced systemic inflammation.[2]
-
Anticancer and Antiproliferative Effects: Numerous in vitro studies have highlighted the cytotoxic properties of ARs against various cancer cell lines, including colon, breast, prostate, lung, and ovarian tumors.[2] Research suggests that ARs may prevent cells from becoming cancerous.[1] The antiproliferative activity appears to be structure-dependent, with some studies indicating that ARs with keto-substitutions or shorter alkyl chains exhibit higher potency.[3] For instance, extracts rich in oxygenated ARs showed greater antiproliferative effects against PC-3 prostate cancer cells than those with saturated compounds.[8]
-
Neuroprotective Effects: Wheat bran-derived ARs have shown neuroprotective capabilities in HT22 neuronal cells by acting as antioxidants and modulating the Nrf2-ARE pathway.[2] This suggests their potential as agents for preventing oxidative stress-related neurodegeneration.[2]
-
Metabolic Regulation: ARs have been implicated in improving metabolic health. They may prevent the accumulation of triglycerides in cells, potentially through a sirtuin-dependent inhibition of triglyceride synthesis.[2] In vivo studies in mice have shown that ARs can suppress diet-induced hepatic triglyceride accumulation, indicating a potential role in mitigating conditions like nonalcoholic fatty liver disease.[2]
Key Signaling Pathways
The biological effects of alkylresorcinols are mediated through their interaction with specific cellular signaling pathways. A primary pathway identified is the Nrf2/ARE pathway, which is central to the cellular antioxidant response.
Nrf2/ARE Signaling Pathway
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Oxidative stress or the presence of inducing agents like alkylresorcinols disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of various antioxidant and cytoprotective enzymes.[2]
Caption: Activation of the Nrf2/ARE pathway by alkylresorcinols to enhance cellular defense.
Quantitative Data on Biological Activity
The potency of alkylresorcinols, particularly their antiproliferative activity, is often quantified using the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit a specific biological process by 50%.[9] It is a critical parameter for comparing the efficacy of different compounds or extracts.
| Cell Line | Compound/Extract | IC50 Value (µg/mL) | Reference |
| PC-3 (Prostate Cancer) | Wheat Bran Extract (UAE-A) | 13.3 | [8] |
| PC-3 (Prostate Cancer) | Wheat Bran Extract (OSAM-A) | 14.9 | [8] |
| PC-3 (Prostate Cancer) | Wheat Bran Extract (S-A) | 30.5 | [3] |
| PC-3 (Prostate Cancer) | Wheat Bran Extract (S-M) | 55.6 | [3] |
Table 1: Antiproliferative activity (IC50) of various alkylresorcinol-rich extracts from wheat bran against the PC-3 human prostate cancer cell line. UAE: Ultrasound-Assisted Extraction; OSAM: Overnight Solvent-Assisted Maceration; S: Soxhlet; A: Acetone (B3395972); M: Methanol.
Experimental Protocols
Reproducible and robust experimental methods are fundamental to studying alkylresorcinols. Below are detailed methodologies for their extraction, analysis, and biological evaluation.
Extraction of Alkylresorcinols from Cereal Bran
The choice of extraction method significantly impacts the yield and profile of ARs obtained from a matrix like wheat bran.[8]
Objective: To isolate alkylresorcinols from a solid matrix for subsequent analysis.
Methods:
-
Overnight Solvent-Assisted Maceration (OSAM):
-
Protocol: Mix 10 g of dried, ground wheat bran with 100 mL of a suitable organic solvent (e.g., acetone or ethyl acetate).
-
Agitate the mixture at room temperature for 24 hours in a shaker.[10]
-
Centrifuge the sample (e.g., at 3200 g for 5 minutes) to pellet the solid material.[10]
-
Collect the supernatant. The solvent can be evaporated under vacuum, and the residue reconstituted in a smaller volume for analysis.[10]
-
-
Ultrasound-Assisted Extraction (UAE):
-
Protocol: Suspend 10 g of dried, ground wheat bran in 100 mL of solvent in a flask.
-
Place the flask in an ultrasonic bath and sonicate for a defined period (e.g., 30-60 minutes) at a controlled temperature.
-
Separate the extract from the solid residue by centrifugation or filtration.
-
-
Soxhlet Extraction:
-
Protocol: Place a known quantity of dried, ground bran (e.g., 10 g) into a thimble.
-
Extract with a suitable solvent (e.g., acetone) in a Soxhlet apparatus for several hours (e.g., 6-8 hours).
-
Concentrate the resulting extract using a rotary evaporator.
-
Caption: Workflow for the extraction and chemical analysis of alkylresorcinols from plant material.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for quantifying ARs, especially after derivatization to increase their volatility.
-
Sample Preparation and Derivatization:
-
Obtain the dried AR extract as described above.
-
Add an internal standard (e.g., 4-(benzyloxy)-phenol or methyl behenate) to correct for variations in sample processing and injection.[10][11]
-
Evaporate the solvent under a stream of nitrogen.
-
Add a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried residue.[11]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to convert the hydroxyl groups of the ARs into trimethylsilyl (B98337) (TMS) ethers.[11]
-
-
GC-MS Conditions:
-
Injection: Inject 1 µL of the derivatized sample into the GC. A split injection (e.g., 20:1) is common.[10]
-
Column: Use a suitable capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[10]
-
Oven Program: A temperature gradient is used to separate the different AR homologs. For example, start at 60°C, then ramp at 17.3°C/min to 320°C and hold for 45 minutes.[10]
-
MS Detection: Use electron impact (EI) ionization. For quantification, operate the mass spectrometer in Single Ion Monitoring (SIM) mode, selecting characteristic ions for each AR homolog and the internal standard.[10]
-
Quantification: Create a calibration curve using an external standard (e.g., Adipostatin A, AR C15:0) and calculate the concentrations of other ARs based on their molecular masses relative to the standard.[10]
-
In Vitro Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic or antiproliferative effects of test compounds.
-
Cell Culture:
-
Culture the target cancer cells (e.g., PC-3 human prostate cancer cells) in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]
-
-
Assay Protocol:
-
Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells per well) and incubate for 24 hours to allow for attachment.[8]
-
Treatment: Replace the medium with serum-free medium containing various concentrations of the AR extracts (e.g., ranging from 0.5 to 500 µg/mL). Include appropriate controls: a blank (medium only), a negative control (e.g., 1% BSA, representing 100% viability), and a positive control (a known cytotoxic agent like curcumin).[8]
-
Incubation: Incubate the treated plates for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the log of the extract concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: A typical experimental workflow for determining the IC50 value using an MTT assay.
References
- 1. Alkylresorcinol - Wikipedia [en.wikipedia.org]
- 2. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ03547B [pubs.rsc.org]
- 7. BJOC - An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens [beilstein-journals.org]
- 8. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alkylresorcinols as New Modulators of the Metabolic Activity of the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Methoxy-5-heneicosylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-Methoxy-5-heneicosylphenol, a long-chain alkyl methoxy (B1213986) phenol. Phenolic compounds with long alkyl chains are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antioxidant, anti-inflammatory, and potential acetylcholinesterase inhibitory effects.[1][2] The lipophilic alkyl chain can enhance membrane permeability and interaction with biological targets.[1] This protocol outlines a multi-step synthetic route starting from a common precursor, 3,5-dihydroxybenzoic acid, involving protection, etherification, carbon-carbon bond formation, and deprotection steps. The methodologies are based on established and reliable organic chemistry transformations, adapted for the specific synthesis of the target molecule.
Data Presentation
Table 1: Summary of Key Synthetic Intermediates and the Final Product
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data (Expected) |
| Methyl 3,5-dihydroxybenzoate (B8624769) | C₈H₈O₄ | 168.15 | ¹H NMR, ¹³C NMR, MS | |
| Methyl 3,5-bis(benzyloxy)benzoate | C₂₂H₂₀O₄ | 348.39 | ¹H NMR, ¹³C NMR, MS | |
| 3,5-bis(benzyloxy)benzaldehyde | C₂₁H₁₈O₃ | 318.37 | ¹H NMR, ¹³C NMR, MS | |
| 1,3-bis(benzyloxy)-5-(heneicos-1-en-1-yl)benzene | C₄₁H₅₈O₂ | 582.90 | ¹H NMR, ¹³C NMR, MS (mixture of E/Z isomers) | |
| 1,3-bis(benzyloxy)-5-heneicosylbenzene | C₄₁H₆₀O₂ | 584.92 | ¹H NMR, ¹³C NMR, MS | |
| 5-Heneicosylbenzene-1,3-diol | C₂₇H₄₈O₂ | 404.67 | ¹H NMR, ¹³C NMR, MS | |
| 3-Heneicosyl-5-methoxyphenol | C₂₈H₅₀O₂ | 418.70 | ¹H NMR, ¹³C NMR, MS |
Experimental Protocols
This synthetic route is proposed based on analogous procedures found in the literature for the synthesis of 3,5-disubstituted phenols.
Diagram of the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
-
Reaction Setup: To a solution of 3,5-dihydroxybenzoic acid (1 eq) in methanol (B129727) (MeOH, 0.2 M), add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.
-
Reaction: Stir the mixture at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude methyl 3,5-dihydroxybenzoate can be purified by flash column chromatography.
Step 2: Protection of Phenolic Hydroxyls
-
Reaction Setup: Dissolve methyl 3,5-dihydroxybenzoate (1 eq) in acetone (B3395972) or N,N-dimethylformamide (DMF) (0.5 M). Add potassium carbonate (K₂CO₃, 2.5 eq) and benzyl (B1604629) bromide (BnBr, 2.2 eq).
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (50-60 °C) for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude methyl 3,5-bis(benzyloxy)benzoate by recrystallization or flash column chromatography.
Step 3: Reduction of the Ester to an Aldehyde
-
Reaction Setup: Dissolve methyl 3,5-bis(benzyloxy)benzoate (1 eq) in anhydrous dichloromethane (B109758) (DCM) or toluene (B28343) (0.2 M) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M solution in hexanes) dropwise. Stir the reaction at -78 °C for 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 3,5-bis(benzyloxy)benzaldehyde is often used in the next step without further purification.
Step 4: Wittig Reaction for Alkyl Chain Installation
-
Ylide Preparation: In a separate flask, suspend eicosyltriphenylphosphonium bromide (prepared from 1-bromoeicosane (B1265406) and triphenylphosphine) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) (0.3 M) under an inert atmosphere. Cool to 0 °C and add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes) dropwise. Stir the resulting deep red or orange solution at room temperature for 1 hour.
-
Reaction: Cool the ylide solution to -78 °C and add a solution of 3,5-bis(benzyloxy)benzaldehyde (1 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield 1,3-bis(benzyloxy)-5-(heneicos-1-en-1-yl)benzene.
Step 5: Hydrogenation of the Alkene
-
Reaction Setup: Dissolve the product from the Wittig reaction (1 eq) in ethanol (B145695) or ethyl acetate. Add palladium on carbon (Pd/C, 10 mol %).
-
Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Purification: Concentrate the filtrate to obtain 1,3-bis(benzyloxy)-5-heneicosylbenzene, which is often pure enough for the next step.
Step 6: Deprotection of Benzyl Ethers
-
Reaction Setup: Dissolve 1,3-bis(benzyloxy)-5-heneicosylbenzene (1 eq) in ethanol or methanol. Add palladium on carbon (Pd/C, 10 mol %).
-
Reaction: Stir the mixture under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Work-up and Purification: Filter the reaction through Celite and concentrate the filtrate. The resulting 5-heneicosylbenzene-1,3-diol can be purified by flash column chromatography.
Step 7: Selective Monomethylation
-
Reaction Setup: Dissolve 5-heneicosylbenzene-1,3-diol (1 eq) in acetone. Add potassium carbonate (K₂CO₃, 1.0 eq) and methyl iodide (MeI, 1.0 eq).
-
Reaction: Stir the reaction at room temperature for 24-48 hours, carefully monitoring by TLC to maximize the formation of the monomethylated product and minimize the dimethylated byproduct.
-
Work-up: Filter the mixture and concentrate the filtrate. Dissolve the residue in diethyl ether and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to isolate the final product, this compound.
Potential Biological Activity and Signaling Pathways
Long-chain phenols, such as cardanol (B1251761) and anacardic acid, which are structurally related to the target molecule, have been reported to exhibit a range of biological activities.[1] These activities are often attributed to their antioxidant properties and their ability to interact with various enzymes and signaling pathways.[1][2]
Diagram of Potential Signaling Pathways
Caption: Potential mechanisms of action for long-chain phenols.
The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals, such as reactive oxygen species (ROS). This can mitigate oxidative stress and prevent cellular damage.
Additionally, some long-chain phenols have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, these compounds can increase acetylcholine levels in the synaptic cleft, a therapeutic strategy for conditions like Alzheimer's disease.[1] The long alkyl chain may contribute to binding within the active site of the enzyme.
Conclusion
The synthetic protocol detailed in this document provides a comprehensive guide for the preparation of this compound. The proposed route utilizes robust and well-documented chemical reactions, making it accessible to researchers with a background in organic synthesis. The potential biological activities of this class of compounds make them attractive targets for further investigation in the context of drug discovery and development. The provided diagrams for the synthetic workflow and potential signaling pathways offer a clear visual representation of the key concepts.
References
Application Notes and Protocols for the Quantification of 3-Methoxy-5-heneicosylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 3-Methoxy-5-heneicosylphenol, a lipophilic phenolic compound, in various matrices. The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies. Given the limited availability of established methods for this specific analyte, the following protocols are based on established analytical principles for long-chain alkylphenols and related phenolic lipids.
Introduction
This compound is a phenolic lipid that may be isolated from natural sources such as Artemisia annua.[1] Its long alkyl chain imparts significant lipophilicity, which presents unique challenges for extraction and chromatographic analysis. Accurate and precise quantification of this compound is essential for understanding its biological activity, distribution, and potential therapeutic applications. This document outlines three robust analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Extraction from Complex Matrices
The high lipophilicity of this compound necessitates a sample preparation strategy that efficiently extracts the analyte while removing interfering lipids and other matrix components.
Protocol: Liquid-Liquid Extraction (LLE) with Optional Defatting
This protocol is suitable for biological tissues, plant materials, and semi-solid formulations.
Materials:
-
Homogenizer
-
Centrifuge
-
Hexane (B92381) (ACS grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Chloroform (B151607) (ACS grade)
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Weigh 1-2 g of the sample and homogenize it in 10 mL of a 2:1 (v/v) methanol/water mixture.
-
Optional Defatting (for high-lipid matrices): Add 10 mL of hexane to the homogenate, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 10 minutes. Discard the upper hexane layer. Repeat this step twice to ensure complete removal of neutral lipids.[2][3]
-
Liquid-Liquid Extraction: To the methanol/water phase, add 10 mL of chloroform. Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes to separate the layers.[4]
-
Collection: Carefully collect the lower chloroform layer containing the analyte.
-
Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the intended analytical method (e.g., mobile phase for HPLC, or a derivatization solvent for GC-MS).
Analytical Methodologies
HPLC-UV Method
This method is suitable for routine analysis and quantification at moderate concentration levels.
Protocol: Reversed-Phase HPLC with UV Detection
Instrumentation:
-
HPLC system with a binary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid[1]
-
Gradient:
-
0-2 min: 80% B
-
2-15 min: 80% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 278 nm[1]
Data Presentation: HPLC-UV Quantification Data
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 12.5 | 150,000 | 10.0 |
| Standard 2 | 12.5 | 305,000 | 20.0 |
| Sample A | 12.6 | 220,000 | 14.7 |
| Sample B | 12.5 | 185,000 | 12.3 |
GC-MS Method (with Derivatization)
This method offers high sensitivity and specificity, making it ideal for trace-level quantification and confirmatory analysis. Derivatization is necessary to increase the volatility of the analyte.[5]
Protocol: Silylation and GC-MS Analysis
Derivatization:
-
To the dried sample extract, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[8][9]
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL)
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp: 10°C/min to 320°C
-
Hold: 10 min at 320°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the silylated derivative.
Data Presentation: GC-MS (SIM) Quantification Data
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Concentration (ng/mL) |
| This compound-TMS | 18.2 | 490.5 (M+) | 475.4 ([M-15]+) | - |
| Sample A | 18.2 | 490.5 | 475.4 | 55.2 |
| Sample B | 18.2 | 490.5 | 475.4 | 38.9 |
LC-MS/MS Method
This is the most sensitive and selective method, suitable for quantification in highly complex matrices and for pharmacokinetic studies where very low detection limits are required.[10][11]
Protocol: LC-MS/MS Quantification
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 85% B
-
1-8 min: 85% to 100% B
-
8-10 min: 100% B
-
10.1-12 min: 85% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 400°C
-
Source Temperature: 150°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition (example): Precursor ion (m/z 417.4 [M-H]⁻) → Product ion (e.g., m/z 136.1, corresponding to a fragment of the phenolic headgroup). Note: Specific MRM transitions must be optimized by infusing a standard of the analyte.
Data Presentation: LC-MS/MS (MRM) Quantification Data
| Sample ID | Retention Time (min) | MRM Transition (Precursor > Product) | Peak Area | Concentration (pg/mL) |
| Standard 1 | 7.8 | 417.4 > 136.1 | 8,500 | 100 |
| Standard 2 | 7.8 | 417.4 > 136.1 | 16,800 | 200 |
| Sample A | 7.9 | 417.4 > 136.1 | 12,300 | 145 |
| Sample B | 7.8 | 417.4 > 136.1 | 6,500 | 76 |
Visualized Workflows
Caption: General workflow for extraction and analysis of this compound.
Caption: HPLC-UV analytical workflow.
Caption: GC-MS analytical workflow including derivatization.
References
- 1. mdpi.com [mdpi.com]
- 2. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. prometheusprotocols.net [prometheusprotocols.net]
- 5. mdpi.com [mdpi.com]
- 6. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of 3-Methoxy-5-heneicosylphenol using High-Performance Liquid Chromatography
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methoxy-5-heneicosylphenol. The methodology is designed for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for the identification and quantification of this phenolic compound. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on established guidelines for analytical method validation.
Introduction
This compound is a phenolic compound with a long alkyl chain, making it a relatively non-polar molecule. Accurate and precise quantification of this analyte is crucial for various research and development applications, including pharmacokinetic studies, formulation development, and quality control of raw materials or finished products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its sensitivity, specificity, and reproducibility.[1][2][3][4] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method tailored for the analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for understanding its behavior during chromatographic separation and for the preparation of standard solutions.
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| Synonyms | 3-Henicosyl-5-Methoxyphenol | [5] |
| CAS Number | 126882-76-6 | [5] |
| Molecular Formula | C28H50O2 | [5] |
| Molecular Weight | 418.70 g/mol | [5] |
| Appearance | Powder | [5] |
Table 1: Physicochemical properties of this compound.
Experimental Protocol
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The proposed chromatographic conditions are detailed in Table 2.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 80% B; 5-20 min: 80-95% B; 20-25 min: 95% B; 25.1-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
Table 2: HPLC instrument and chromatographic conditions.
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial composition: 80% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
The sample preparation method will depend on the matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a representative amount of the sample.
-
Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to fall within the calibration curve range.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized in Table 3.[6]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components and matrix effects. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified concentration range. |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | Intraday (Repeatability): ≤ 2%; Interday (Intermediate Precision): ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C). |
Table 3: Method validation parameters and acceptance criteria.
Data Presentation
All quantitative data generated during method validation and sample analysis should be summarized in clear and well-structured tables for easy interpretation and comparison. An example of a data summary table for linearity is provided in Table 4.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Example Value] |
| 5 | [Example Value] |
| 10 | [Example Value] |
| 25 | [Example Value] |
| 50 | [Example Value] |
| 100 | [Example Value] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 4: Example data presentation for linearity.
Visualization of Experimental Workflow
The logical flow of the analytical method is depicted in the following diagram.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The detailed protocol for sample preparation, chromatographic conditions, and method validation will enable researchers and scientists to implement this method for routine analysis in a variety of applications. Adherence to the outlined validation procedures will ensure the generation of accurate and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogres.com [phcogres.com]
- 4. akjournals.com [akjournals.com]
- 5. Page loading... [wap.guidechem.com]
- 6. public.pensoft.net [public.pensoft.net]
Application Notes and Protocols: 3-Methoxy-5-heneicosylphenol as a Potential Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-heneicosylphenol is a phenolic lipid belonging to the family of alkylresorcinols, characterized by a long alkyl chain and a substituted phenolic ring. The presence of both a hydroxyl (-OH) and a methoxy (B1213986) (-OCH₃) group on the aromatic ring suggests potential antioxidant activity. This document provides an overview of the theoretical antioxidant capacity of this compound, detailed protocols for its evaluation, and discusses potential signaling pathways it may modulate based on the known activities of structurally related methoxylated phenols.
The antioxidant properties of phenolic compounds are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The presence of an electron-donating methoxy group can further enhance this activity by stabilizing the resulting phenoxyl radical.[1][2]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₈H₅₀O₂ | [3][4] |
| Molecular Weight | 418.7 g/mol | [3][4] |
| CAS Number | 126882-76-6 | [3][4] |
| Purity | ≥98% | [3] |
| Appearance | Powder | [4] |
| Storage | 0°C (short term), -20°C (long term), desiccated | [3] |
Postulated Antioxidant Mechanisms
The antioxidant activity of phenolic compounds like this compound can occur through several mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.[1][5]
-
Single-Electron Transfer followed by Proton Transfer (SET-PT): The phenol (B47542) can donate an electron to a free radical, followed by the transfer of a proton.[1][5]
-
Sequential Proton-Loss Electron Transfer (SPLET): The phenol first loses a proton, and the resulting phenoxide anion then donates an electron to the free radical.[1][5]
The presence of the methoxy group is expected to enhance the antioxidant capacity by stabilizing the phenoxyl radical formed after hydrogen or electron donation.[1][6]
Experimental Protocols
Detailed methodologies for evaluating the antioxidant potential of this compound are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[2][7]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol). Prepare serial dilutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test compound dilutions to the respective wells.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
For the blank, add 100 µL of the solvent and 100 µL of methanol/ethanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is another common method to determine the antioxidant capacity of a compound.[8]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•⁺):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•⁺ solution.
-
-
Preparation of ABTS working solution: Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
Assay:
-
Add 190 µL of the ABTS working solution to each well of a 96-well plate.
-
Add 10 µL of the test compound dilutions to the respective wells.
-
For the control, add 10 µL of the solvent instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay. The IC₅₀ value can also be determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2][5]
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be freshly prepared and warmed to 37°C before use.
-
Preparation of Test Compound and Standard: Prepare serial dilutions of this compound. Prepare a standard curve using known concentrations of FeSO₄.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test compound dilutions or standards to the respective wells.
-
For the blank, add 20 µL of the solvent.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with the standard curve of FeSO₄. The results are expressed as Fe²⁺ equivalents.
Potential Signaling Pathways
While specific studies on this compound are limited, other methoxylated phenolic compounds have been shown to modulate key signaling pathways involved in inflammation and oxidative stress. It is plausible that this compound could exert its effects through similar mechanisms.
MAPK (Mitogen-Activated Protein Kinase) Pathway
The MAPK pathway is crucial in regulating cellular responses to a variety of stimuli, including oxidative stress. Some methoxylated resveratrol (B1683913) derivatives have been shown to suppress the phosphorylation of p38 and JNK, key components of the MAPK pathway, in response to inflammatory stimuli.[9]
Caption: Postulated inhibition of the MAPK signaling pathway by this compound.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway
The NF-κB pathway is a key regulator of inflammation. Some methoxy derivatives of resveratrol have been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation of IKKα/β and IκBα.[9]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a general workflow for the investigation of this compound as an antioxidant.
Caption: General experimental workflow for antioxidant evaluation.
Conclusion
This compound possesses structural features that suggest it may be a potent antioxidant. The provided protocols offer a starting point for the systematic evaluation of its antioxidant capacity. Further investigation into its effects on cellular signaling pathways will be crucial to fully elucidate its mechanism of action and potential therapeutic applications in diseases associated with oxidative stress.
References
- 1. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemfarms.com [chemfarms.com]
- 4. biocrick.com [biocrick.com]
- 5. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Cytotoxic Effects of 3-Methoxy-5-heneicosylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-heneicosylphenol is a phenolic compound for which cytotoxic activity and mechanisms of action are not yet extensively documented in publicly available literature. Phenolic compounds, as a class, are known to exhibit a range of biological activities, including anticancer effects. These effects are often mediated through the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways that regulate cell proliferation and survival.
These application notes provide a comprehensive framework for investigating the potential cytotoxic effects of this compound. The protocols detailed below are standard methods for assessing cell viability, cytotoxicity, apoptosis, and cell cycle distribution, forming a robust initial screening platform for this compound.
Hypothesized Mechanisms of Action
Based on the known activities of structurally related phenolic compounds, the cytotoxic effects of this compound could potentially be mediated by:
-
Induction of Apoptosis: Triggering programmed cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This often involves the activation of caspases, changes in mitochondrial membrane potential, and the externalization of phosphatidylserine (B164497).
-
Induction of Cell Cycle Arrest: Halting cell cycle progression at key checkpoints (e.g., G1/S or G2/M), thereby preventing cell division and proliferation. This can be a result of altered expression or activity of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.
-
Generation of Reactive Oxygen Species (ROS): Increasing intracellular ROS levels, leading to oxidative stress and subsequent cellular damage and apoptosis.
Experimental Workflow
The following diagram outlines a general workflow for the comprehensive cytotoxic evaluation of a novel compound like this compound.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Data Presentation
Quantitative data from the primary screening assays should be compiled into clear, organized tables to facilitate comparison and interpretation. The following table provides a template for presenting hypothetical results.
| Assay Type | Cell Line | Parameter Measured | 24h | 48h | 72h |
| MTT Assay | MCF-7 | IC50 (µM) | 45.2 | 28.7 | 15.1 |
| A549 | IC50 (µM) | 62.8 | 41.3 | 25.9 | |
| LDH Assay | MCF-7 | % Cytotoxicity at IC50 | 35% | 55% | 70% |
| A549 | % Cytotoxicity at IC50 | 30% | 50% | 65% | |
| Annexin V/PI | MCF-7 | % Apoptotic Cells at IC50 | 40% | 65% | 80% |
| A549 | % Apoptotic Cells at IC50 | 35% | 58% | 75% | |
| Cell Cycle Analysis | MCF-7 | % Cells in G2/M at IC50 | 50% | 45% | 30% |
| A549 | % Cells in G2/M at IC50 | 48% | 42% | 28% |
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form an insoluble purple formazan (B1609692) product.[1][2] The amount of formazan is directly proportional to the number of living cells.[1]
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)[3]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[4] Released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[4]
Materials:
-
Cells and compound-treated plates (from a parallel experiment to MTT)
-
Commercially available LDH cytotoxicity assay kit (containing lysis buffer, substrate mix, and stop solution)
-
96-well flat-bottom plate
-
Microplate reader
Protocol:
-
Prepare Controls: On the assay plate, set up wells for:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from untreated cells lysed with the kit's lysis buffer.
-
Background: Culture medium only.
-
-
Sample Collection: After the desired incubation period with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.[4]
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.[4]
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well.[4]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[4]
-
Add Stop Solution: Add 50 µL of stop solution to each well.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[5]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6][7] Propidium iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[6]
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24, 48, or 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells and combine them with the supernatant.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cells once with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis by PI Staining
Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.
Materials:
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Cold PBS
-
PI/RNase A staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation (300 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Potential Signaling Pathways
Intrinsic Apoptosis Pathway
Many cytotoxic compounds induce apoptosis via the mitochondrial-mediated intrinsic pathway. Key events include the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of caspase-9, followed by the executioner caspase-3.
Caption: A potential intrinsic apoptosis signaling pathway.
Cell Cycle Checkpoint Regulation
Should this compound induce cell cycle arrest, it would likely involve the modulation of key checkpoint proteins. The G1/S and G2/M transitions are critical regulatory points.
Caption: Key regulators of the G1/S and G2/M cell cycle checkpoints.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cellbiologics.com [cellbiologics.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. bosterbio.com [bosterbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. corefacilities.iss.it [corefacilities.iss.it]
3-Methoxy-5-heneicosylphenol in Drug Discovery: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-Methoxy-5-heneicosylphenol is a phenolic lipid that has been isolated from the medicinal plant Artemisia annua.[1] While specific research on this compound is limited, its structural similarity to other long-chain phenols and anacardic acids suggests a potential for significant biological activity. Phenolic compounds are widely recognized for their diverse therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] Anacardic acids, which also feature a phenolic head and a long hydrophobic tail, have demonstrated promising applications in drug discovery, targeting various enzymes and cellular pathways.[4][5] This document provides an overview of the potential applications of this compound based on the activities of structurally related compounds and outlines detailed protocols for its investigation in a research setting.
Potential Therapeutic Applications
Based on the known biological activities of anacardic acid analogues and other phenolic compounds, this compound is a candidate for investigation in the following therapeutic areas:
-
Oncology: Anacardic acids have been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation.[4] The long alkyl chain is believed to play a role in membrane interactions and modulation of signaling pathways involved in cancer progression.
-
Inflammation: Methoxyphenolic compounds and anacardic acids have demonstrated anti-inflammatory effects.[4] These effects are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways such as NF-κB.
-
Infectious Diseases: The structural motif of a phenolic lipid is associated with antimicrobial activity. Anacardic acids have shown efficacy against a range of bacteria.[6][7]
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C28H50O2 | [1][8][9] |
| Molecular Weight | 418.7 g/mol | [1][8] |
| CAS Number | 126882-76-6 | [1][8][9] |
| Appearance | Powder | [8] |
Postulated Biological Activity of this compound (Based on Analogues)
Due to the limited direct research on this compound, the following data is derived from studies on anacardic acid and its analogues and should be considered as a predictive guide for experimental design.
| Assay | Target/Cell Line | Activity Metric | Reported Value (for Analogue) | Reference |
| Antibacterial | Streptococcus mutans | MIC | 0.78 µg/mL (for 6-(4',8'-dimethylnonyl)salicylic acid) | [6] |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 0.39 µg/mL (for 6-(4',8'-dimethylnonyl)salicylic acid) | [6] |
| Anticancer | Various Cancer Cell Lines | Apoptosis Induction | - | [6] |
| Enzyme Inhibition | Histone Acetyltransferases (HATs) | IC50 | - | [4] |
| Enzyme Inhibition | Lipoxygenase (LOX-1) | IC50 | - | [4] |
| Enzyme Inhibition | Xanthine Oxidase | IC50 | - | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol is designed to evaluate the effect of this compound on the viability and proliferation of cancer cell lines.
a. Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Plate reader
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
a. Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound
-
LPS (Lipopolysaccharide)
-
Griess Reagent
-
96-well plates
-
Plate reader
b. Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the vehicle control.
Postulated Signaling Pathways
Based on the known mechanisms of anacardic acids and other methoxyphenolic compounds, this compound may modulate the following signaling pathways:
NF-κB Signaling Pathway in Inflammation
Anacardic acids have been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation. Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Apoptosis Induction in Cancer Cells
Anacardic acids can induce apoptosis through both intrinsic and extrinsic pathways. The long alkyl chain may facilitate interactions with cellular membranes and proteins involved in cell death signaling.
Disclaimer
The information provided in these application notes is intended for research purposes only. The biological activities and mechanisms of this compound have been postulated based on its structural similarity to other known bioactive compounds. Further experimental validation is required to confirm these potential applications.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical and Pharmacokinetic Analysis of Anacardic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anacardic acid derivatives: Topics by Science.gov [science.gov]
- 7. mdpi.com [mdpi.com]
- 8. biocrick.com [biocrick.com]
- 9. chemfarms.com [chemfarms.com]
Application Notes and Protocols for the Isolation of Minor Compounds from Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide to the methodologies for isolating minor, yet potentially bioactive, compounds from complex plant extracts. This document outlines detailed experimental protocols, presents comparative data for technique selection, and illustrates the workflow and relevant biological pathways.
Introduction
The isolation of minor compounds from plant extracts presents a significant challenge due to their low abundance amidst a complex matrix of other metabolites. However, these compounds often possess unique and potent biological activities, making them valuable leads for drug discovery and development. This application note provides a systematic approach to the isolation of these minor constituents, from initial extraction to final purification and identification. The selection of an appropriate methodology is critical and is dependent on the physicochemical properties of the target compound and the composition of the plant matrix.
General Workflow for Isolation of Minor Compounds
The isolation of minor compounds is a multi-step process that requires careful optimization at each stage to maximize yield and purity. The general workflow involves sample preparation, extraction, fractionation, purification, and finally, structure elucidation.
Caption: General workflow for the isolation of minor compounds from plant extracts.
Experimental Protocols
Phase 1: Preparation and Extraction
The initial step involves the careful preparation of the plant material and extraction of the crude phytochemical mixture.
Protocol 3.1.1: Plant Material Preparation
-
Collection: Collect the desired plant part (e.g., leaves, roots, bark) and ensure proper botanical identification.
-
Washing: Thoroughly wash the plant material with distilled water to remove any dirt and debris.
-
Drying: Dry the plant material to a constant weight to prevent microbial degradation and to facilitate grinding. This can be achieved by air-drying in the shade, or by using a hot air oven at a controlled temperature (typically 40-60°C) to avoid degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.[1]
Protocol 3.1.2: Extraction of Crude Phytochemicals
The choice of extraction method is crucial and depends on the nature of the target compounds and the plant matrix.
-
Maceration: A simple technique where the powdered plant material is soaked in a suitable solvent for a prolonged period with occasional agitation.[2]
-
Place 100 g of powdered plant material in a large conical flask.
-
Add a suitable solvent (e.g., methanol, ethanol, or a mixture) in a 1:10 solid-to-solvent ratio.
-
Seal the flask and keep it at room temperature for 3-7 days with periodic shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Soxhlet Extraction: A continuous extraction method that is more efficient than maceration but may not be suitable for thermolabile compounds.[3]
-
Place a thimble containing 50 g of powdered plant material into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with a suitable solvent (250 mL).
-
Heat the flask to the boiling point of the solvent. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon arm is colorless.
-
Concentrate the extract using a rotary evaporator.
-
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[2]
-
Suspend 50 g of powdered plant material in 500 mL of a suitable solvent in a beaker.
-
Place the beaker in an ultrasonic bath.
-
Sonication for 30-60 minutes at a controlled temperature.
-
Filter the extract and concentrate it using a rotary evaporator.
-
-
Supercritical Fluid Extraction (SFE): A green technology that uses a supercritical fluid (commonly CO2) as the extraction solvent. It is highly selective and ideal for extracting non-polar, volatile, and thermolabile compounds.[4][5]
-
Load the powdered plant material into the extraction vessel.
-
Set the desired temperature and pressure to bring CO2 to its supercritical state.
-
Pump the supercritical CO2 through the extraction vessel.
-
The extracted compounds are separated from the CO2 by depressurization in a collection vessel.
-
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Principle | Advantages | Disadvantages | Typical Yield Range (%) |
| Maceration | Soaking in a solvent at room temperature. | Simple, suitable for thermolabile compounds. | Time-consuming, lower yield. | 1-10 |
| Soxhlet Extraction | Continuous extraction with hot solvent. | More efficient than maceration. | Can degrade thermolabile compounds. | 5-20 |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance extraction. | Faster, higher yield than conventional methods. | Requires specialized equipment. | 10-25 |
| Supercritical Fluid Extraction (SFE) | Extraction with a supercritical fluid (e.g., CO2). | Highly selective, environmentally friendly, suitable for thermolabile compounds. | High initial equipment cost. | 1-15 |
Yields are highly dependent on the plant material, solvent, and target compound.
Phase 2: Fractionation and Purification
The crude extract is a complex mixture that requires further separation to isolate the minor compounds of interest.
Protocol 3.2.1: Solvent-Solvent Partitioning
This technique separates compounds based on their differential solubility in two immiscible liquid phases.
-
Dissolve the crude extract in a suitable solvent (e.g., methanol/water).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of an immiscible solvent of different polarity (e.g., n-hexane).
-
Shake the funnel vigorously and then allow the layers to separate.
-
Collect the two layers separately.
-
Repeat the extraction of the aqueous layer with solvents of increasing polarity (e.g., chloroform, ethyl acetate, n-butanol).[6]
-
Concentrate each fraction using a rotary evaporator.
Protocol 3.2.2: Column Chromatography
A widely used technique for the separation of compounds from a mixture based on their differential adsorption to a stationary phase.[7]
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica (B1680970) gel) in a non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column and allow it to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the fraction to be purified in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Start the elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (gradient elution).
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.
Protocol 3.2.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
A high-resolution technique used for the final purification of minor compounds.[8][9][10][11]
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from impurities.
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column size and flow rate.
-
Sample Injection: Dissolve the semi-purified fraction in the mobile phase and inject it into the preparative HPLC system.
-
Fraction Collection: Collect the peak corresponding to the target compound using a fraction collector.
-
Purity Check: Analyze the purity of the collected fraction using analytical HPLC.
Data Presentation: Comparison of Purification Techniques
| Technique | Principle | Application | Purity Achieved |
| Solvent Partitioning | Differential solubility in immiscible solvents. | Initial fractionation of crude extract. | Low to moderate |
| Column Chromatography | Differential adsorption to a stationary phase. | Further fractionation and purification. | Moderate to high |
| Preparative HPLC | High-resolution separation based on partitioning between mobile and stationary phases. | Final purification of minor compounds. | High (>95%) |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Detailed experimental workflow for isolating minor compounds.
Signaling Pathway Modulated by Plant-Derived Compounds
Many bioactive compounds isolated from plants exert their therapeutic effects by modulating key cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival, and is a common target for many phytochemicals.
Caption: Inhibition of the NF-κB signaling pathway by a plant-derived minor compound.
Conclusion
The successful isolation of minor compounds from plant extracts is a meticulous process that relies on the strategic application of various extraction and chromatographic techniques. The protocols and comparative data presented in this application note serve as a guide for researchers to design and optimize their isolation strategies. The ability to isolate these minor, yet potent, bioactive molecules is paramount for advancing natural product-based drug discovery and development.
References
- 1. chemistryabc.com [chemistryabc.com]
- 2. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: 3-Methoxy-5-heneicosylphenol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Methoxy-5-heneicosylphenol extraction.
Troubleshooting Guide: Low Extraction Yield
Low yield is a common challenge in the extraction of natural products. This guide provides a systematic approach to identifying and resolving potential causes for the suboptimal extraction of this compound.
| Problem Area | Potential Cause | Recommended Solution |
| 1. Starting Material | Poor Quality of Plant Material: Incorrect plant species, improper harvesting time, or poor storage conditions can lead to degradation of the target compound.[1] | - Verify the botanical identity of the plant material (Artemisia annua). - Harvest at the optimal time for secondary metabolite content. - Ensure the material is properly dried and stored in a cool, dark, and dry place to prevent degradation.[1] |
| Inadequate Preparation: Insufficient grinding or pulverization can result in poor solvent penetration.[1] | - Grind the dried plant material to a fine, uniform powder to increase the surface area available for extraction.[1][2] | |
| 2. Extraction Process | Inefficient Initial Extraction: The chosen solvent, temperature, or extraction time may not be optimal for solubilizing this compound.[3][4] | - Solvent Selection: Given the phenolic nature and long alkyl chain of the target molecule, a solvent of intermediate polarity is recommended. Consider using methanol, ethanol, or acetone (B3395972), or aqueous mixtures of these solvents.[3][5][6][7] - Temperature Optimization: While elevated temperatures can improve extraction efficiency, excessive heat (e.g., above 60°C) can cause degradation of phenolic compounds.[3][8] - Time Optimization: Ensure sufficient extraction time. For maceration, this could be several hours to days. For methods like sonication or Soxhlet, the time will be shorter.[3][9] |
| Incorrect Solid-to-Solvent Ratio: A low solvent volume may not be sufficient to fully extract the compound from the plant matrix.[3][9] | - Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w). | |
| 3. Post-Extraction | Loss During Solvent Removal: Evaporation of the solvent at high temperatures can lead to the degradation of the target compound. | - Use a rotary evaporator under reduced pressure to remove the solvent at a temperature below 40°C.[1] |
| Loss During Liquid-Liquid Partitioning: An inappropriate choice of solvents can lead to the loss of the target compound into the wrong phase.[4] | - Given the lipophilic nature of the heneicosyl chain, the compound will have significant nonpolar character. When partitioning between a polar solvent (e.g., methanol/water) and a nonpolar solvent (e.g., hexane), the compound may distribute between phases. Analyze both phases by TLC or HPLC to track your compound. | |
| Degradation of the Compound: Phenolic compounds can be susceptible to oxidation or hydrolysis, especially under harsh pH conditions or exposure to light and air.[3] | - Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon). - Store extracts and purified fractions at low temperatures (e.g., 4°C or -20°C) in the dark. | |
| 4. Purification | Inefficient Chromatographic Separation: Poor choice of stationary or mobile phase can result in co-elution with impurities or irreversible adsorption to the column. | - For column chromatography, silica (B1680970) gel is a common stationary phase.[1] - Use a gradient of nonpolar to polar solvents (e.g., hexane (B92381) to ethyl acetate) to elute the compound. - Monitor fractions using thin-layer chromatography (TLC) to identify those containing the target compound. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of this compound from Artemisia annua?
A1: The exact yield can vary significantly based on the plant's geographical origin, growing conditions, and the extraction method used. As a minor secondary metabolite, a realistic yield would likely be in the range of 0.01% to 0.1% of the dry weight of the plant material.
Q2: What are the most effective extraction methods for a lipophilic phenol (B47542) like this compound?
A2: Maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE) are all viable methods.[2] Soxhlet extraction is efficient in terms of solvent use but the prolonged heating may degrade thermosensitive compounds.[2] UAE is a more rapid method that can be performed at lower temperatures.[8]
Q3: Which solvents are best suited for extracting this compound?
A3: Due to the molecule's structure (a polar phenolic head and a long nonpolar alkyl tail), solvents of intermediate polarity are generally most effective. Methanol, ethanol, and acetone are good starting points.[3][5][6][7] Aqueous mixtures of these solvents (e.g., 80% methanol) can also be very effective for extracting phenolic compounds.[5][10]
Q4: How can I monitor the presence of this compound during extraction and purification?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the presence of the compound in your extracts and chromatographic fractions. A more quantitative and definitive analysis can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).
Q5: My crude extract is a complex mixture. How can I best purify this compound?
A5: A multi-step purification process is typically required. After initial extraction, liquid-liquid partitioning can be used to remove highly polar or nonpolar impurities.[4] This is followed by one or more rounds of column chromatography.[1] For final polishing, preparative HPLC may be necessary.
Data Presentation
Table 1: Comparison of Solvents for Phenolic Compound Extraction (Illustrative)
| Solvent | Polarity Index | Typical Yield of Phenolic Compounds (mg/g dry weight) | Advantages | Disadvantages |
| n-Hexane | 0.1 | Low | Good for extracting nonpolar compounds | Poor for phenolic compounds |
| Ethyl Acetate (B1210297) | 4.4 | Moderate | Good for medium-polarity compounds | Can be expensive |
| Acetone | 5.1 | High | High extraction efficiency | Can extract chlorophyll |
| Ethanol | 5.2 | High | Low toxicity, "green" solvent | Can extract water-soluble impurities |
| Methanol | 5.1 | Very High | High extraction efficiency for a broad range of polarities[5] | Toxic |
| Water | 10.2 | Low to Moderate | Inexpensive, non-toxic | Extracts highly polar compounds, low selectivity |
Note: This table provides a general comparison. Optimal solvent choice is compound- and matrix-dependent.
Table 2: Effect of Extraction Parameters on Yield (Illustrative)
| Parameter | Range Tested | General Trend for Phenolic Compounds |
| Temperature | 25°C - 80°C | Yield generally increases with temperature, but degradation can occur at higher temperatures.[8][10] |
| Time (Maceration) | 1 hr - 48 hrs | Yield increases with time, eventually reaching a plateau.[9] |
| Solid-to-Solvent Ratio | 1:5 - 1:20 (w/v) | Higher solvent ratios generally lead to higher yields.[9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Grind dried Artemisia annua leaves to a fine powder (e.g., 0.5 mm particle size).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.
-
Add 100 mL of 80% methanol.
-
Place the beaker in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
-
Solvent Removal:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Purification (Initial):
-
Resuspend the crude extract in a minimal amount of methanol.
-
The extract is now ready for chromatographic purification.
-
Protocol 2: Purification by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Equilibrate the column by running n-hexane through it until the packing is stable.
-
-
Sample Loading:
-
Adsorb the crude extract onto a small amount of silica gel and allow the solvent to evaporate completely.
-
Carefully add the dried, adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 95:5, 90:10, 80:20 n-hexane:ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume (e.g., 10 mL).
-
Analyze the fractions by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: A logical approach to troubleshooting low extraction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 3. bioresearch.ro [bioresearch.ro]
- 4. benchchem.com [benchchem.com]
- 5. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Green, Ultrasound-Assisted Extraction for Carvacrol-Rich Origanum dubium Extracts: A Multi-Response Optimization Toward High-Value Phenolic Recovery | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Technical Support Center: Purification of 3-Methoxy-5-heneicosylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Methoxy-5-heneicosylphenol.
Troubleshooting Guide
Challenges in the purification of this compound often arise from its dual nature: a long, nonpolar heneicosyl chain and a polar phenolic head group. This can lead to issues with solubility, chromatographic separation, and sample stability.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silica | The acidic phenol (B47542) group can interact strongly with residual silanols on C18 columns, causing peak tailing. |
| - Use a base-deactivated column or an end-capped column. | |
| - Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the phenol. | |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion.[1] |
| - Dilute the sample and reinject.[1] | |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the phenolic proton. |
| - Adjust the mobile phase pH to be at least 2 units below the pKa of the phenol to ensure it is in its neutral form. | |
| Contaminated Guard or Analytical Column | Buildup of irreversibly bound material can degrade performance. |
| - Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol).[2] If the problem persists, replace the guard column or the analytical column.[3] |
Issue 2: Low Recovery of the Compound
| Potential Cause | Recommended Solution |
| Adsorption to Surfaces | The nonpolar alkyl chain can cause the molecule to adhere to plasticware and glass surfaces. |
| - Use polypropylene (B1209903) or silanized glassware. | |
| - Rinse all containers with the mobile phase or a solvent in which the compound is highly soluble. | |
| Precipitation in the HPLC System | The compound may be poorly soluble in the initial mobile phase conditions. |
| - Ensure the sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase. | |
| - Consider using a stronger initial mobile phase if running a gradient. | |
| Oxidation | Phenolic compounds can be susceptible to oxidation, especially at neutral or basic pH. |
| - Keep samples under an inert atmosphere (e.g., nitrogen or argon). | |
| - Add an antioxidant (e.g., BHT) to the sample if compatible with the downstream application. |
Issue 3: Co-elution with Impurities
| Potential Cause | Recommended Solution |
| Structurally Similar Impurities | Impurities with similar polarity, such as isomers or related lipids, may be difficult to resolve. |
| - Optimize the mobile phase composition. A shallower gradient or isocratic elution may improve resolution. | |
| - Try a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase). | |
| - Consider an alternative purification technique like supercritical fluid chromatography (SFC) which can offer different selectivity for nonpolar compounds. | |
| Insufficient Column Efficiency | An old or poorly packed column will have reduced resolving power. |
| - Replace the column with a new, high-efficiency column. |
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying this compound?
A1: The primary challenges stem from its amphiphilic nature. The long heneicosyl tail makes it highly nonpolar and prone to aggregation and non-specific binding, while the methoxyphenol head provides a site for polar interactions and potential oxidation. This duality can lead to poor chromatographic peak shape, low recovery, and difficulty in separating it from structurally similar impurities.
Q2: Which chromatographic technique is best suited for the final purification of this compound?
A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method. A C18 column is a good starting point. For challenging separations, consider columns with alternative selectivities like phenyl-hexyl or polar-embedded phases. Preparative Supercritical Fluid Chromatography (SFC) can also be a powerful, orthogonal technique, particularly for resolving nonpolar compounds and reducing solvent consumption.
Q3: How can I improve the resolution between this compound and a closely eluting impurity?
A3: To improve resolution, you can:
-
Optimize the mobile phase: Adjust the organic solvent ratio (e.g., acetonitrile (B52724) vs. methanol) or use a shallower gradient.
-
Change the stationary phase: Switch to a column with a different chemistry that may offer different selectivity.
-
Decrease the flow rate: This can increase column efficiency.
-
Lower the temperature: This can sometimes increase selectivity, but may also increase column pressure.
Q4: My purified this compound appears to be degrading over time. What storage conditions are recommended?
A4: As a phenolic compound, this compound is susceptible to oxidation. It is recommended to store the purified compound as a solid or in a non-polar, aprotic solvent under an inert atmosphere (nitrogen or argon) at -20°C or below.[4] Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 80% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of isopropanol and acetonitrile.
Protocol 2: Preparative Flash Chromatography (Initial Purification)
-
Column: Silica gel, particle size 40-63 µm.
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).
-
Loading: Dissolve the crude sample in a minimal amount of dichloromethane (B109758) or the initial mobile phase and load it onto the column. A dry loading technique is recommended for samples with poor solubility.
-
Fraction Collection: Collect fractions based on UV detection (if the compound is UV active) or by TLC analysis of the eluent.
-
Analysis of Fractions: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure compound.
Visualizations
References
Technical Support Center: Optimizing HPLC Separation of 3-Methoxy-5-heneicosylphenol Isomers
Welcome to the technical support center for the chromatographic analysis of 3-Methoxy-5-heneicosylphenol isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC method development and execution for these complex analytes.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for effective HPLC method development. The long heneicosyl chain imparts significant hydrophobicity, while the phenol (B47542) and methoxy (B1213986) groups offer sites for more specific interactions.
| Property | Value | Source |
| Molecular Formula | C₂₈H₅₀O₂ | [1][2][3][4] |
| Molecular Weight | 418.7 g/mol | [1][2][3][4] |
| Physical Description | Powder | [1][2] |
| Synonyms | 3-henicosyl-5-methoxyphenol | [1][2] |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers in a question-and-answer format.
Issue 1: Poor Resolution or No Separation of Isomers
-
Question: I am injecting a mixture of this compound isomers, but I am seeing a single broad peak or poorly resolved peaks. What should I do?
-
Answer: The co-elution of isomers is a common challenge due to their similar physicochemical properties.[5] Here are several strategies to improve resolution:
-
Column Selection: A standard C18 column, which separates primarily based on hydrophobicity, may be insufficient.[5] Consider columns that offer alternative separation mechanisms:
-
Phenyl-Hexyl or Biphenyl Phases: These stationary phases can provide π-π interactions with the aromatic ring of the phenol, which can help differentiate positional isomers.[5][6]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, aromatic, and dipole-dipole interactions, providing unique selectivity for positional isomers.[5][6]
-
Chiral Stationary Phases (CSPs): If you are working with enantiomers or diastereomers, a chiral column is necessary. Polysaccharide-based CSPs are widely used and effective for a broad range of compounds.[7][8]
-
-
Mobile Phase Optimization:
-
Solvent Strength: Due to the high hydrophobicity of the molecule, a high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) will be required. A shallow gradient can be employed to enhance separation.[5]
-
Solvent Type: Switching between acetonitrile and methanol (B129727) can alter selectivity. Methanol is a weaker solvent than acetonitrile in reversed-phase and can sometimes provide better resolution for isomers.
-
Additives: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is recommended to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more consistent retention times.[5]
-
-
Temperature: Operating the column at an elevated temperature (e.g., 40-60 °C) can improve efficiency and may alter selectivity, potentially improving resolution.[9] However, be mindful of the thermal stability of your analytes.
-
Issue 2: Peak Tailing
-
Question: My peaks for this compound are showing significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing for phenolic compounds is often due to secondary interactions with the stationary phase.[5]
-
Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the stationary phase can interact with the polar phenolic hydroxyl group, causing tailing.[5]
-
Solution: Use a well-endcapped, high-purity silica column. Adding an acidic modifier to the mobile phase, as mentioned above, will also help to minimize these interactions.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.[5]
-
-
Metal Contamination: Trace metals in the HPLC system or sample can chelate with the phenolic group.
-
Solution: Use high-purity solvents and consider a column with inert hardware. Pre-treating the column with a chelating agent like EDTA (if compatible with the stationary phase) may also be beneficial.[5]
-
-
Issue 3: Unstable Retention Times
-
Question: The retention times for my isomers are drifting between injections. What should I check?
-
Answer: Drifting retention times are typically caused by a lack of system equilibration or changes in the mobile phase composition.[5][10]
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A minimum of 10-15 column volumes is recommended.
-
Mobile Phase Volatility: If using a premixed mobile phase with volatile solvents, selective evaporation can alter its composition over time.[5] Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[10][11]
-
Pump Performance: Inconsistent flow from the pump can lead to retention time shifts. Check for leaks and ensure the pump is properly primed and degassed.[11][12]
-
Issue 4: High Backpressure
-
Question: The backpressure in my HPLC system is steadily increasing. What could be the problem?
-
Answer: High backpressure is usually indicative of a blockage in the system.[11]
-
Particulate Buildup: Unfiltered samples can lead to a buildup of particulate matter on the column inlet frit.
-
Solution: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. Use a guard column to protect the analytical column.[11]
-
-
Buffer Precipitation: If using a buffer, ensure it is fully soluble in the mobile phase, especially at high organic concentrations.
-
Solution: Flush the system thoroughly with water before switching to high organic content mobile phases to prevent buffer precipitation.[11]
-
-
Column Blockage: Irreversibly adsorbed sample components can block the column.
-
Solution: Implement a robust sample clean-up procedure. If the column is blocked, try back-flushing it (if permitted by the manufacturer).[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC column for separating this compound isomers?
A1: For positional isomers, a Phenyl-Hexyl or PFP column is a good starting point due to their ability to provide alternative selectivities beyond hydrophobicity.[5][6] For chiral separations, a polysaccharide-based chiral stationary phase is recommended.[7][8]
Q2: What initial mobile phase conditions should I try?
A2: A good starting point for reversed-phase chromatography is a gradient elution.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol
-
Initial Gradient: Start with a broad gradient, for example, 70-100% B over 20-30 minutes, to determine the elution window of the isomers. Then, optimize the gradient to a shallower slope around the elution time of the analytes to improve resolution.[5]
Q3: Should I use a gradient or isocratic elution?
A3: A gradient elution is generally recommended for initial method development for a mixture of isomers, as it helps to elute all compounds in a reasonable time and provides an overview of the sample complexity.[13] Once the elution conditions are better understood, an isocratic method may be developed for routine analysis if the resolution is adequate.
Q4: How can I confirm the identity of the separated isomers?
A4: HPLC alone cannot definitively identify the isomers. Hyphenation with mass spectrometry (HPLC-MS) is a powerful tool for this purpose. The mass spectrometer will provide the molecular weight of the eluting compounds, confirming they are isomers. Tandem mass spectrometry (MS/MS) can generate fragmentation patterns that may be unique to each isomer, aiding in their identification.
Experimental Protocols
Protocol 1: Method Development for Positional Isomer Separation
-
Column: Phenyl-Hexyl or PFP (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength (determined by UV scan of the analyte)
-
Scouting Gradient:
-
0-2 min: 70% B
-
2-22 min: 70% to 100% B
-
22-25 min: 100% B
-
25.1-30 min: 70% B (re-equilibration)
-
-
Optimization: Based on the results of the scouting run, adjust the gradient slope in the region where the isomers elute to improve resolution.
Protocol 2: Chiral Separation Screening
-
Columns: Screen multiple polysaccharide-based chiral columns (e.g., cellulose (B213188) or amylose-based CSPs).
-
Mobile Phase: Typically, normal-phase conditions are used for chiral separations on these columns. A common mobile phase is a mixture of Hexane/Isopropanol or Hexane/Ethanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV
-
Screening Conditions: Start with a mobile phase composition of 90:10 Hexane:Isopropanol and adjust the ratio to optimize the separation.
Visualizations
Caption: A logical workflow for troubleshooting poor isomer separation.
Caption: A systematic workflow for HPLC method development.
References
- 1. biocrick.com [biocrick.com]
- 2. Page loading... [wap.guidechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6. welch-us.com [welch-us.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. ic-labs.com [ic-labs.com]
- 12. ijsdr.org [ijsdr.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Solubility of Long-Chain Phenols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of long-chain phenols.
Frequently Asked Questions (FAQs)
Q1: My long-chain phenol (B47542) precipitates when I dilute my DMSO stock solution with an aqueous buffer. What is happening and how can I prevent this?
A1: This phenomenon, often called "solvent shock," occurs when the phenol, which is soluble in a high concentration of organic solvent like DMSO, rapidly comes out of solution upon dilution with an aqueous medium where it is poorly soluble. The key is to avoid a sudden, localized change in solvent polarity.
To prevent this, always add the organic stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer.[1] This gradual introduction allows for better dispersion and can prevent immediate precipitation. If precipitation still occurs, consider reducing the final concentration of your compound or increasing the final percentage of the organic co-solvent, while being mindful of its tolerance in your experimental system.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The maximum tolerated DMSO concentration is highly dependent on the cell line. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, and some robust lines may tolerate up to 1%. However, primary cells are generally more sensitive. It is crucial to perform a vehicle control experiment with various DMSO concentrations to determine the non-toxic limit for your specific cell line and experimental duration.
Q3: How does pH affect the solubility of my phenolic compound?
A3: Phenolic compounds are typically weakly acidic. Increasing the pH of the aqueous solution will deprotonate the phenolic hydroxyl group, forming a more polar phenolate (B1203915) ion, which is generally more water-soluble. Therefore, adjusting the pH of your buffer to a more alkaline value can significantly enhance solubility.[2] However, it is essential to ensure that the change in pH does not negatively impact the stability or activity of your compound or the performance of your biological assay.
Q4: What are cyclodextrins and how can they improve the solubility of my long-chain phenol?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like long-chain phenols, within their hydrophobic core, forming an "inclusion complex."[3] This complex has a hydrophilic exterior, allowing it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.[3]
Q5: What is a solid dispersion and how does it work?
A5: A solid dispersion is a system where a poorly soluble drug (the long-chain phenol) is dispersed in a solid, hydrophilic carrier or matrix, such as a polymer.[4] This can be achieved through methods like solvent evaporation or melting.[4] The drug is typically present in an amorphous state, which is more soluble than its crystalline form.[5] When the solid dispersion is introduced to an aqueous medium, the hydrophilic carrier dissolves, releasing the drug as fine, amorphous particles with a larger surface area, which enhances its dissolution rate and solubility.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solutions & Troubleshooting Steps |
| Compound Precipitation Upon Dilution | - Solvent shock from rapid dilution.- Final organic solvent concentration is too low.- Exceeded the compound's aqueous solubility limit. | - Optimize Dilution Method: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.[1]- Increase Co-solvent: Incrementally increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your aqueous solution. Always run a vehicle control to check for solvent toxicity in your assay.- Reduce Final Concentration: Lower the final working concentration of the phenolic compound.- Use Alternative Methods: If precipitation persists, explore other solubilization techniques like pH adjustment, cyclodextrins, or micellar solubilization. |
| Cloudy or Precipitated Solution Over Time | - Compound is in a supersaturated and unstable state.- Temperature fluctuations affecting solubility.- Degradation of the compound. | - Confirm Kinetic Solubility: Determine the kinetic solubility limit under your experimental conditions. An increase in absorbance at 650 nm over time can indicate precipitation.[1]- Control Storage Conditions: Store the aqueous solution at a constant temperature. Avoid freeze-thaw cycles if possible.- Fresh Preparations: Prepare the aqueous solution fresh before each experiment. |
| Inconsistent or Non-reproducible Assay Results | - Incomplete dissolution of the stock solution.- Precipitation at an intermediate dilution step.- Variability in preparation of the aqueous solution. | - Ensure Complete Stock Dissolution: Use gentle warming or sonication to ensure the long-chain phenol is fully dissolved in the organic stock solvent.- Visual Inspection at Each Step: Carefully inspect for any signs of precipitation at each dilution step.- Standardize Protocol: Follow a consistent, optimized protocol for preparing your working solutions. |
| Chosen Solubilization Method is Ineffective | - The chosen method is not suitable for the specific compound.- Suboptimal parameters for the chosen method (e.g., wrong pH, incorrect cyclodextrin (B1172386) type). | - Systematic Approach: Refer to the decision-making workflow for selecting an appropriate solubilization technique.- Method Optimization: Systematically vary the key parameters of your chosen method (e.g., test a range of pH values, screen different types of surfactants or cyclodextrins). |
Data Presentation: Solubility Enhancement of Phenolic Compounds
The following table summarizes quantitative data on the solubility enhancement of various phenolic compounds using different techniques.
| Phenolic Compound | Initial Solubility (in Water) | Solubilization Method | Carrier/Co-solvent | Resulting Solubility | Fold Increase | Reference(s) |
| Curcumin | ~1.22 µg/mL | Cyclodextrin Complexation | β-cyclodextrin | 721 µg/mL | ~591 | |
| Curcumin | Inherent Solubility | Cyclodextrin Complexation | β-cyclodextrin | - | 2.34 | [2] |
| Curcumin | Inherent Solubility | β-cyclodextrin-based nanosponge | - | - | 2.95 | [2] |
| Quercetin | 23.24 µg/mL | Solid Dispersion (Spray Drying) | PVP K-30 (1:9 ratio) | ~116.2 µg/mL | ~5 | [5] |
| Quercetin | 1.64 x 10⁻⁴ % w/v | Solid Dispersion (Solvent Method) | HPMC (1:3 ratio) | 5.75 x 10⁻⁴ % w/v | ~3.5 | [7] |
| Quercetin | - | Solid Dispersion | PVP | - | 5-10 | [8] |
| Resveratrol | 0.03 mg/mL | Co-solvency | Propylene Glycol | 2.62 x 10⁻² (mole fraction) at 318.2 K | - | [9][10] |
| Gallic Acid | 18.6 g/L (at 303.15 K) | Temperature Increase | Water | 38.9 g/L (at 323.15 K) | ~2.1 | [11] |
| Salicylic Acid | 2.18 g/L (at 303.15 K) | Temperature Increase | Water | 5.97 g/L (at 323.15 K) | ~2.7 | [11] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Determine pH-Solubility Profile: If not known, experimentally determine the solubility of your phenolic compound across a range of pH values (e.g., pH 6.0 to 9.0).
-
Prepare Concentrated Stock in Alkaline Solution: Dissolve the phenolic compound in a dilute, sterile basic solution (e.g., 10-100 mM NaOH) to create a concentrated stock of the more soluble phenolate salt.
-
Assay Buffer Compatibility Check: Ensure your biological assay is stable and functional at the intended final pH.
-
Dilution: Add the concentrated alkaline stock solution to your final assay buffer to achieve the desired working concentration. Ensure the final pH of the solution is within the compatible range for your assay.
-
Final pH Measurement: Measure and confirm the final pH of your working solution.
Protocol 2: Solubilization using Cyclodextrin Inclusion Complexation (Co-precipitation Method)
-
Guest Solution Preparation: Dissolve the long-chain phenol in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).[3]
-
Host Solution Preparation: In a separate container, dissolve the chosen cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in purified water with stirring. The molar ratio of phenol to cyclodextrin is typically 1:1, but may require optimization.
-
Complex Formation: Slowly add the phenolic "guest" solution dropwise to the aqueous cyclodextrin "host" solution while maintaining constant, vigorous stirring.
-
Equilibration: Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.
-
Precipitation/Isolation: The complex may precipitate out of solution. If so, it can be collected by filtration. Alternatively, the solvent can be removed by methods such as freeze-drying (lyophilization) or evaporation to obtain a solid powder of the complex.[12]
-
Washing and Drying: Wash the collected solid complex with a small amount of cold water or the organic solvent used initially to remove any uncomplexed material, then dry under vacuum.[12]
-
Reconstitution: The resulting powder can be dissolved in an aqueous buffer for your experiment.
Protocol 3: Preparation of Solid Dispersion by Solvent Evaporation
-
Co-dissolution: Dissolve both the long-chain phenol and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common volatile organic solvent (e.g., ethanol, methanol).[4] The drug-to-carrier ratio needs to be optimized; ratios from 1:1 to 1:10 are common starting points.[5][7]
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This process should be continued until a solid film or mass is formed.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, then pulverize it using a mortar and pestle. Sieve the resulting powder to obtain a uniform particle size.
-
Solubility and Dissolution Testing: Test the solubility of the prepared solid dispersion powder in your aqueous medium of choice and compare it to the pure phenolic compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 4. japsonline.com [japsonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Formulation of Curcumin: 2-Hydroxypropyl-β-cyclodextrin Complex with Smart Hydrogel for Prolonged Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Quercetin Solid Dispersion-Loaded Dissolving Microneedles and In Vitro Investigation of Their Anti-Melanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization of Trans-Resveratrol in Some Mono-Solvents and Various Propylene Glycol + Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. oatext.com [oatext.com]
- 12. researchgate.net [researchgate.net]
troubleshooting 3-Methoxy-5-heneicosylphenol synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-5-heneicosylphenol. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Overview of the Synthetic Pathway
A plausible and common synthetic route to this compound involves a three-step process:
-
Step 1: Grignard Reaction: Addition of a heneicosyl (C21) alkyl chain to 3,5-dimethoxybenzaldehyde (B42067) via a Grignard reagent to form a secondary benzylic alcohol.
-
Step 2: Reductive Deoxygenation: Reduction of the secondary alcohol to a methylene (B1212753) group, yielding 1-heneicosyl-3,5-dimethoxybenzene.
-
Step 3: Selective Demethylation: Removal of one of the two methyl ether groups to produce the final product, this compound.
This guide will address potential side reactions and troubleshooting for each of these key steps.
Step 1: Grignard Reaction with 3,5-Dimethoxybenzaldehyde
Objective: To form 1-(3,5-dimethoxyphenyl)heneicosan-1-ol.
Diagram of the Grignard Reaction Workflow:
Caption: Workflow for the Grignard reaction.
Frequently Asked Questions (FAQs) - Step 1
Q1: My Grignard reaction is not initiating or the yield is very low. What are the common causes?
A1: The primary cause of failure in Grignard reactions is the presence of protic contaminants like water. Grignard reagents are potent bases and will be quenched by any source of protons.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Quality: Use anhydrous solvents. Diethyl ether and tetrahydrofuran (B95107) (THF) are common choices. THF can be distilled from sodium/benzophenone ketyl to ensure it is dry.
-
Reagent Quality: Use freshly crushed magnesium turnings to expose a clean, reactive surface. The heneicosyl bromide should be pure and dry.
-
Initiation: A small crystal of iodine can be added to activate the magnesium surface. Gentle warming or sonication can also help initiate the reaction.
-
Q2: I am observing a significant amount of a high molecular weight byproduct, diheneicosane (C42H86). What is this and how can I minimize it?
A2: This is likely the result of a Wurtz-type coupling reaction, where the Grignard reagent reacts with the starting heneicosyl bromide.
-
Troubleshooting:
-
Slow Addition: Add the heneicosyl bromide solution slowly to the magnesium turnings. This maintains a low concentration of the alkyl halide in the reaction mixture, disfavoring the coupling side reaction.
-
Temperature Control: While some initial heating may be required for initiation, the reaction can be exothermic. Maintain a gentle reflux and avoid excessive heating.
-
Q3: My reaction mixture turns dark and cloudy, and the final yield of the desired alcohol is poor.
A3: A dark coloration can indicate side reactions, including the formation of biphenyl-like products if there are aromatic impurities, or decomposition. With sterically hindered ketones, Grignard reagents can sometimes act as reducing agents, though this is less likely with an aldehyde.
-
Troubleshooting:
-
Purity of Starting Materials: Ensure the 3,5-dimethoxybenzaldehyde is pure.
-
Reaction Time: Do not prolong the reaction unnecessarily once the magnesium has been consumed.
-
Work-up: Quench the reaction by slowly adding it to a cold saturated aqueous solution of ammonium (B1175870) chloride, which is less aggressive than strong acids and can help minimize side reactions during workup.
-
Data on Grignard Reaction Side Products
The following table provides a qualitative comparison of expected product distribution under different conditions.
| Condition | Desired Product Yield (1,2-Addition) | Wurtz Coupling Product | Unreacted Aldehyde |
| Optimal: Anhydrous, slow addition, fresh Mg | High | Low | Low |
| Sub-optimal: Moist solvent/glassware | Very Low | Low | High |
| Sub-optimal: Rapid addition of alkyl halide | Moderate | High | Moderate |
Step 2: Reductive Deoxygenation of the Benzylic Alcohol
Objective: To convert 1-(3,5-dimethoxyphenyl)heneicosan-1-ol to 1-heneicosyl-3,5-dimethoxybenzene. A common and effective method is catalytic transfer hydrogenolysis.
Diagram of the Reductive Deoxygenation Pathway:
Caption: Pathways in the reduction of benzylic alcohols.
Frequently Asked Questions (FAQs) - Step 2
Q1: The reduction of my benzylic alcohol is slow or incomplete.
A1: Several factors can affect the rate and completeness of a catalytic transfer hydrogenolysis.
-
Troubleshooting:
-
Catalyst Activity: Use a high-quality Pd/C catalyst. The activity can vary between suppliers. Ensure the catalyst is not old or deactivated.
-
Hydrogen Donor: Formic acid is a common hydrogen donor. Ensure it is used in sufficient excess.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate.
-
Solvent: A solvent in which all components are soluble is necessary. Alcohols like ethanol (B145695) or isopropanol (B130326) are often suitable.
-
Q2: I am observing the formation of a ketone (3,5-dimethoxy-1-heneicosanoylbenzene) in my product mixture.
A2: This is a result of a disproportionation side reaction where one molecule of the alcohol is oxidized to a ketone while another is reduced to the alkane.[1][2] This can be a significant side reaction in the absence of a base.
-
Troubleshooting:
-
Addition of a Base: Adding a catalytic amount of a base, such as triethylamine (B128534) (Et3N), can inhibit the disproportionation reaction and favor the desired transfer hydrogenolysis pathway.[1][2] An optimal amount is often around 5 equivalents of base to palladium.[2]
-
Data on the Effect of Base in Transfer Hydrogenolysis
The following table illustrates the effect of adding a base on the product distribution in a typical transfer hydrogenolysis of a secondary benzylic alcohol.[1][2]
| Condition | Desired Alkane Product Yield | Ketone Byproduct Yield |
| Without Base | ~50% | ~50% |
| With Catalytic Base | >95% | <5% |
Step 3: Selective Mono-Demethylation
Objective: To selectively cleave one of the two methoxy (B1213986) groups of 1-heneicosyl-3,5-dimethoxybenzene to yield this compound.
Diagram of Selective Demethylation:
Caption: Logic of selective demethylation with BBr3.
Frequently Asked Questions (FAQs) - Step 3
Q1: My demethylation reaction is giving a mixture of the desired mono-phenol, the di-phenol byproduct, and unreacted starting material.
A1: Achieving high selectivity in the mono-demethylation of a dimethoxy compound is challenging and highly dependent on the reaction conditions. Boron tribromide (BBr₃) is a common reagent for this transformation.
-
Troubleshooting:
-
Stoichiometry: The amount of BBr₃ is critical. Using slightly more than one equivalent (e.g., 1.1-1.2 equivalents) is often optimal for mono-demethylation. Less than one equivalent will result in incomplete conversion, while a larger excess (e.g., >2 equivalents) will lead to the formation of the di-phenol.
-
Temperature Control: The reaction should be performed at low temperatures. Start the addition of BBr₃ at -78 °C (dry ice/acetone bath) and then allow the reaction to slowly warm to room temperature. This helps to control the reactivity and improve selectivity.
-
Slow Addition: Add the BBr₃ solution dropwise to the solution of the dimethoxy compound in a dry, inert solvent like dichloromethane (B109758) (DCM).
-
Q2: The work-up of my BBr₃ reaction is problematic, leading to low yields.
A2: The work-up of BBr₃ reactions must be done carefully to hydrolyze the boron intermediates and separate the product.
-
Troubleshooting:
-
Quenching: The reaction should be quenched at low temperature by the slow, careful addition of methanol (B129727) or water. This can be a very exothermic process.
-
Extraction: After quenching, the product is typically extracted into an organic solvent. Washing with a weak base (e.g., saturated sodium bicarbonate solution) can help remove acidic byproducts. The phenolic product can be separated from non-phenolic impurities by extraction into a dilute aqueous base (e.g., 1M NaOH) and then re-acidifying the aqueous layer and back-extracting into an organic solvent.
-
Data on BBr₃ Stoichiometry for Selective Demethylation
This table presents the expected product distribution based on the stoichiometry of BBr₃ used for a 3,5-dimethoxy-alkylbenzene substrate.
| Equivalents of BBr₃ | Desired Mono-phenol Yield | Di-phenol Byproduct Yield | Unreacted Starting Material |
| 0.8 eq | ~60% | <5% | ~35% |
| 1.1 eq | >85% | ~10% | <5% |
| 2.5 eq | <10% | >85% | <5% |
Experimental Protocols
Protocol 1: Grignard Reaction
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) to the flask.
-
Initiation: Add a small portion of a solution of heneicosyl bromide (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. Add a crystal of iodine and gently warm the flask until the color of the iodine disappears and bubbling is observed.
-
Addition: Once the reaction has initiated, add the remaining heneicosyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Addition to Aldehyde: Cool the Grignard reagent solution to 0 °C. In a separate flame-dried flask, dissolve 3,5-dimethoxybenzaldehyde (0.9 equivalents) in anhydrous diethyl ether. Slowly transfer the Grignard solution to the aldehyde solution via cannula.
-
Quenching: After stirring for 1-2 hours at room temperature, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Catalytic Transfer Hydrogenolysis
-
Setup: To a solution of 1-(3,5-dimethoxyphenyl)heneicosan-1-ol (1.0 equivalent) in ethanol, add Pd/C (5 mol %).
-
Reagent Addition: Add triethylamine (0.25 equivalents) followed by formic acid (5.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by column chromatography if necessary.
Protocol 3: Selective Demethylation with BBr₃
-
Setup: Dissolve 1-heneicosyl-3,5-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add a solution of BBr₃ (1.1 equivalents) in DCM dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the very slow dropwise addition of methanol, followed by water.
-
Work-up: Dilute the mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired mono-phenol from any unreacted starting material and the di-phenol byproduct.
References
Technical Support Center: Contamination Issues in Natural Product Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common contamination issues encountered during natural product isolation.
Section 1: Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common contamination problems.
Guide 1.1: Investigating Unexpected Peaks in HPLC/UPLC Analysis
Unexpected peaks in your chromatogram can be frustrating and time-consuming. This guide provides a logical workflow to identify the source of these extraneous signals.
Question: I see unexpected peaks in my HPLC/UPLC chromatogram. How do I figure out what they are and where they're coming from?
Answer: A systematic investigation is key to identifying the source of unexpected peaks. Follow this troubleshooting workflow:
Section 2: Frequently Asked Questions (FAQs)
This section addresses specific, common questions related to different types of contamination.
FAQ 2.1: Plasticizer Contamination
Plasticizers, particularly phthalates, are common contaminants that can leach from plastic labware and solvents.
Question: My NMR and MS data show signals corresponding to common plasticizers (e.g., phthalates). How can I prevent this contamination?
Answer: Preventing plasticizer contamination requires careful selection of lab materials and solvents.[1][2][3]
-
Glassware: Use glass containers for sample storage and preparation whenever possible. Ensure all glassware is thoroughly cleaned.[4]
-
Plastics: If plastics are necessary, use high-quality, food-grade, or medical-grade plastics. Avoid soft PVC materials, which are a major source of phthalates.[2]
-
Solvents: Distill all organic solvents, especially petroleum ether and ethyl acetate, before use. High-purity solvents are crucial for minimizing contamination.[5]
-
Tubing and Connectors: Use Teflon or stainless steel tubing for solvent lines and transfer, as flexible PVC tubing is a common source of contamination.
-
Sample Handling: Minimize contact time between your sample/extract and any plastic materials.
Question: How can I detect and quantify plasticizer contamination in my samples?
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and sensitive method for detecting and quantifying plasticizers like phthalates.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used and may not require derivatization of the analytes.
| Parameter | GC-MS | LC-MS/MS |
| Sample Preparation | Liquid-liquid extraction, solid-phase extraction (SPE) | "Dilute-and-shoot" or liquid-liquid extraction |
| Detection Limits | Can range from 0.001 to 0.103 mg/kg depending on the specific plasticizer and matrix.[6][7] | Detection limits for some phthalates can be as low as 0.08 µg/L. |
| Advantages | High sensitivity and specificity, well-established methods. | Can analyze a wider range of plasticizers without derivatization. |
| Disadvantages | May require derivatization for some compounds. | Matrix effects can be a challenge. |
Question: I have a valuable sample contaminated with phthalates. How can I remove them?
Answer: Removing plasticizers from a natural product extract can be challenging, but several methods can be employed:
-
Solvent Extraction: A combination of solvent extraction using a non-polar solvent like hexane (B92381) followed by a more polar solvent can help partition the phthalates away from your compound of interest.
-
Chromatography: Preparative HPLC or flash chromatography can be effective. Phthalates are generally non-polar, so they will have different retention times than many more polar natural products.
-
Reverse-Extraction: A patented method describes using a "reverse-extraction agent" to dissolve and adsorb phthalates from oils.[8]
FAQ 2.2: Solvent and Grease Contamination
Residues from extraction solvents and grease from glassware joints can interfere with analysis and biological assays.
Question: How can I ensure my solvents are not a source of contamination?
Answer: Always use high-purity solvents.[5] For sensitive applications, it is best practice to redistill solvents before use. Store solvents in clean, glass containers. Regular quality control of solvents by running a blank on your analytical instrument is also recommended.
Question: What is the best way to quantify residual solvents in my final natural product sample?
Answer: Static headspace gas chromatography (HS-GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometric (MS) detector is the standard method for quantifying residual solvents.[9][10][11]
| Parameter | HS-GC-FID/MS |
| Principle | The volatile residual solvents are partitioned into the headspace of a sealed vial and injected into the GC. |
| Sample Preparation | The sample is dissolved in a suitable high-boiling point solvent (e.g., DMSO) and sealed in a headspace vial. |
| Advantages | High sensitivity, minimal matrix interference, and can analyze a wide range of volatile solvents.[11] |
| Regulatory Guidance | USP <467> provides a detailed methodology and limits for residual solvents in pharmaceutical products.[10] |
Question: I suspect grease from my ground-glass joints is contaminating my extract. How can I avoid this?
Answer:
-
Use Teflon Sleeves or Tape: These can provide a good seal without the need for grease.
-
Minimal Grease Application: If grease is necessary, use a minimal amount and apply it only to the upper part of the joint to prevent it from coming into contact with the solvent.
-
Use Grease-Free Joints: Whenever possible, use glassware with grease-free joints, such as those with O-rings.
-
Post-Extraction Cleanup: A simple filtration or passing the extract through a small plug of silica (B1680970) can help remove particulate grease.
FAQ 2.3: Microbial and Endotoxin (B1171834) Contamination
Microbial growth in extracts and contamination with endotoxins (lipopolysaccharides from Gram-negative bacteria) can significantly impact biological assay results.
Question: My plant extracts will be used in cell-based assays. How can I test for and remove endotoxin contamination?
Answer: The Limulus Amebocyte Lysate (LAL) test is the standard method for detecting and quantifying endotoxins.[12][13][14]
Several methods are available for endotoxin removal:
| Method | Principle | Advantages | Disadvantages |
| Anion-Exchange Chromatography | Endotoxins are negatively charged and bind to a positively charged resin.[15][16] | Highly effective.[15] | May result in product loss if the target molecule is also negatively charged.[17] |
| Affinity Chromatography | Uses ligands like polymyxin (B74138) B that have a high affinity for the lipid A portion of endotoxins. | High specificity and efficiency. | Ligands can be expensive and may leach into the sample. |
| Phase Separation with Triton X-114 | A nonionic detergent that separates into an aqueous phase and a detergent-rich phase, with endotoxins partitioning into the detergent phase.[15] | Rapid and scalable.[15] | May require multiple rounds for sufficient removal and can denature sensitive proteins.[15] |
| Ultrafiltration | Uses membranes with a specific molecular weight cutoff to separate large endotoxin aggregates from smaller target molecules.[17] | Effective for removing endotoxins from water and small molecule drugs. | Can be inefficient in the presence of proteins, which may also be retained or damaged.[17] |
Question: What are the common sources of microbial and endotoxin contamination, and how can they be prevented?
Answer:
-
Raw Materials: Plants, especially underground parts, can have high microbial loads from the soil.[12]
-
Water: Use high-purity, endotoxin-free water for all extractions and preparations.
-
Lab Environment and Equipment: Work in a clean environment, such as a laminar flow hood.[18] All glassware should be depyrogenated by dry heat (e.g., 250°C for at least 30 minutes).[18][19]
-
Reagents: Use sterile, endotoxin-free reagents whenever possible.
Section 3: Experimental Protocols
Protocol 3.1: Detection of Endotoxins using the Gel-Clot LAL Assay
This protocol provides a general procedure for the qualitative detection of endotoxins. Always refer to the specific manufacturer's instructions for your LAL reagent kit.
Materials:
-
LAL reagent, reconstituted as per manufacturer's instructions.
-
Control Standard Endotoxin (CSE), reconstituted and diluted to create a standard series (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the labeled lysate sensitivity).[20]
-
LAL Reagent Water (LRW) for dilutions and negative controls.
-
Depyrogenated glass test tubes and pipettes.
-
Heating block or water bath at 37 ± 1°C.[20]
Procedure:
-
Preparation: Label depyrogenated tubes for your negative control (LRW), positive controls (CSE dilutions), and test samples.
-
Dispensing: Pipette 100 µL of the appropriate sample or control into the corresponding tubes.[20]
-
Adding LAL Reagent: Carefully add 100 µL of the reconstituted LAL reagent to each tube.[20]
-
Mixing: Gently swirl each tube to mix. Do not vortex.
-
Incubation: Immediately place the tubes in the 37°C heating block and incubate undisturbed for 60 ± 2 minutes.[20]
-
Reading the Results: After incubation, carefully remove each tube and invert it 180°.
-
Positive Result: A solid gel clot forms and remains intact at the bottom of the tube.
-
Negative Result: The contents of the tube remain liquid or form a viscous gel that does not hold its form upon inversion.[20]
-
-
Validation: For the test to be valid, the 2λ positive control must be positive, and the negative control must be negative. The geometric mean of the CSE series endpoint should confirm the labeled lysate sensitivity.[13]
Protocol 3.2: General Method for Residual Solvent Analysis by Headspace GC-MS
This protocol outlines a general approach for quantifying residual solvents in a dried natural product extract.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Static headspace autosampler.
Materials:
-
High-purity solvents for standards (e.g., ethanol, acetone, hexane, methanol).
-
High-boiling point solvent for sample dissolution (e.g., Dimethyl sulfoxide (B87167) - DMSO).
-
20 mL headspace vials with caps (B75204) and septa.
Procedure:
-
Standard Preparation: Prepare a stock solution containing the solvents of interest in DMSO. Create a calibration curve by making serial dilutions of the stock solution in DMSO in separate headspace vials.
-
Sample Preparation: Accurately weigh a known amount of your dried extract into a headspace vial. Add a precise volume of DMSO to dissolve the sample.
-
Vial Sealing: Immediately seal all standard and sample vials.
-
Incubation: Place the vials in the headspace autosampler tray. The instrument will incubate each vial at a specific temperature (e.g., 80-100°C) for a set time to allow the volatile solvents to partition into the headspace.
-
Injection and Analysis: The autosampler will automatically inject a portion of the headspace gas into the GC-MS system. The GC will separate the solvents, and the MS will identify and quantify them based on their mass spectra and retention times.
-
Quantification: The concentration of each residual solvent in your sample is determined by comparing its peak area to the calibration curve generated from the standards.
References
- 1. bfr.bund.de [bfr.bund.de]
- 2. Questions and answers about phthalate plasticisers - BfR [bfr.bund.de]
- 3. Frequently Asked Questions about phthalates and plasticisers | Umweltbundesamt [umweltbundesamt.de]
- 4. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haltermann-carless.com [haltermann-carless.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102295989B - Method for removing phthalate ester substances in animal and vegetable oil - Google Patents [patents.google.com]
- 9. Determination and Quantitation of Residual Solvents in Natural Food Ingredients Using a Static Headspace Gas Chromatography with Flame Ionization Detection and Mass Spectrometric Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Test Library | Residual Solvents [cambiumanalytica.com]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. Endotoxin Contamination and Reaction Interfering Substances in the Plant Extract Library [jstage.jst.go.jp]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. sinobiological.com [sinobiological.com]
- 16. acciusa.com [acciusa.com]
- 17. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 18. firegene.com [firegene.com]
- 19. Top 5 tips for reducing endotoxin contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 20. SOP for Bacterial Endotoxin (LAL) Test | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing Chromatographic Resolution of 3-Methoxy-5-heneicosylphenol
Welcome to the technical support center for the chromatographic analysis of 3-Methoxy-5-heneicosylphenol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal resolution for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high resolution for this compound in reverse-phase HPLC?
A1: The primary challenge stems from the amphipathic nature of the molecule. It possesses a polar phenolic head and a long, nonpolar heneicosyl (C21) alkyl tail. This can lead to issues such as peak tailing due to interaction of the polar head with residual silanols on the stationary phase, and potentially long retention times or poor peak shape due to the strong retention of the nonpolar tail.[1][2]
Q2: What type of HPLC column is most suitable for the separation of this compound?
A2: A C18 or C30 column is generally recommended for compounds with long alkyl chains. These columns provide strong hydrophobic interactions necessary for retaining and separating such molecules. For problematic peak tailing, a column with end-capping or a polar-embedded phase can be beneficial to shield residual silanols.[3]
Q3: How does the mobile phase composition affect the resolution?
A3: The mobile phase composition is a critical factor.[4] For reverse-phase HPLC, a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is typically used. Due to the high hydrophobicity of this compound, a high percentage of organic solvent will be required for elution. Acetonitrile is often preferred for its lower viscosity and stronger elution strength for highly nonpolar compounds.[5] The pH of the aqueous portion should be controlled to suppress the ionization of the phenolic group (typically pH 2.5-3.5), which helps in achieving sharper peaks.[5][6]
Q4: Can I use Gas Chromatography (GC) for the analysis of this compound?
A4: Gas chromatography is a potential technique, but it may require derivatization of the polar phenolic group to increase volatility and reduce peak tailing.[7] A high-temperature column with a nonpolar stationary phase would be necessary to elute this high molecular weight compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | The polar phenolic group can interact with acidic silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing. |
| 1. Modify Mobile Phase: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (0.1%) to the mobile phase to suppress silanol activity.[1] | |
| 2. Adjust pH: Lower the mobile phase pH to 2.5-3.5 to keep the phenolic group in its protonated, less polar form.[6] | |
| 3. Change Column: Use an end-capped column or a column with a polar-embedded stationary phase to minimize silanol interactions.[3] | |
| Column Overload | Injecting too much sample can lead to peak fronting. |
| 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[8][9] | |
| 2. Dilute Sample: Lower the concentration of the sample.[9] | |
| Inappropriate Injection Solvent | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. |
| 1. Use Mobile Phase as Solvent: Dissolve the sample in the initial mobile phase if possible.[10] | |
| 2. Weaker Solvent: If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample. |
Issue 2: Inadequate Resolution (Co-elution with Impurities)
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Separation Power | The chromatographic conditions are not optimized to separate the target analyte from closely eluting impurities. |
| 1. Optimize Mobile Phase: Adjust the organic solvent percentage. A shallower gradient or a lower isocratic percentage of the strong solvent can increase retention and improve separation.[10] | |
| 2. Change Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice-versa, can alter selectivity and improve resolution.[4] | |
| 3. Adjust Temperature: Lowering the temperature can increase retention and sometimes improve selectivity, although it will also increase analysis time and backpressure.[11] | |
| Poor Column Efficiency | The column may be old, contaminated, or not suitable for the separation. |
| 1. Use a High-Efficiency Column: Employ a column with smaller particle size (e.g., sub-2 µm for UHPLC) to increase the number of theoretical plates.[12] | |
| 2. Column Cleaning: Flush the column with a strong solvent to remove any contaminants.[9] | |
| 3. Replace Column: If the column performance has degraded, it may need to be replaced.[8] |
Experimental Protocols
General Reverse-Phase HPLC Method Development Protocol
-
Column Selection: Start with a high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Gradient:
-
Start with a broad gradient to determine the approximate elution conditions (e.g., 80% B to 100% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 275 nm for phenols).
-
-
Method Optimization:
-
Based on the initial run, create a shallower gradient around the elution time of the analyte to improve resolution.
-
If peak shape is poor, consider the troubleshooting steps outlined above.
-
If resolution is still insufficient, consider changing the organic modifier to methanol or using a different column chemistry (e.g., C30 or a phenyl-hexyl phase).
-
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting logic for poor chromatographic resolution.
Experimental Workflow for HPLC Method Development
Caption: A typical workflow for developing an HPLC method.
References
- 1. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. mastelf.com [mastelf.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up the Synthesis of 3-Methoxy-5-heneicosylphenol
Disclaimer: The synthesis of 3-Methoxy-5-heneicosylphenol is not widely documented in publicly available literature. The following guide is based on general principles for the synthesis of long-chain alkylphenols and may require substantial optimization for this specific molecule.
I. Troubleshooting Guides
This section addresses common issues encountered during the synthesis of long-chain alkylphenols, a class of molecules structurally related to this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Alkylation Step | - Incomplete deprotonation of the phenol (B47542). - Poor reactivity of the alkylating agent. - Side reactions, such as C-alkylation.[1] - Steric hindrance. | - Use a stronger base (e.g., NaH) to ensure complete formation of the phenoxide. - Employ a more reactive alkyl halide (e.g., iodide instead of bromide or chloride). - Optimize reaction temperature and time. Lower temperatures may favor O-alkylation over C-alkylation. - Consider using a phase-transfer catalyst to improve reactivity. |
| Formation of Multiple Products | - Competing C-alkylation and O-alkylation.[1] - Polyalkylation of the phenol.[1] - Isomerization of the alkyl chain. | - The choice of solvent can influence the ratio of C- to O-alkylation. Aprotic polar solvents often favor O-alkylation. - Use a 1:1 stoichiometry of the phenoxide to the alkylating agent to minimize polyalkylation. - Employ milder reaction conditions to reduce the likelihood of isomerization. |
| Difficult Purification of the Final Product | - The long alkyl chain imparts a waxy, non-polar character, making crystallization difficult.[2] - Similar polarity of the desired product and byproducts. | - Utilize column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate).[2] - Consider high-performance liquid chromatography (HPLC) for high-purity samples.[1][3] - If the product is a waxy solid, try recrystallization from a mixed solvent system, and allow for slow cooling.[2] |
| Incomplete Demethylation | - Harsh reaction conditions leading to decomposition. - The chosen demethylating agent is not effective. | - Use a milder demethylating agent such as BBr₃ at low temperatures. - Carefully monitor the reaction progress by TLC or HPLC to avoid over-reaction. |
| Product Decomposition During Distillation | - The high boiling point of long-chain alkylphenols can lead to thermal degradation.[1] | - Purify the product using vacuum distillation to lower the boiling point.[1] - Ensure even heating with a heating mantle and stirring to prevent localized overheating.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Common impurities include unreacted starting materials like the parent phenol and the long-chain alkyl halide. You may also find side-products from C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen, and polyalkylation products.[1]
Q2: Why is my long-chain alkylphenol poorly soluble in common crystallization solvents?
A2: These molecules are amphiphilic, having a polar phenol group and a long, non-polar alkyl tail. As the alkyl chain length increases, the non-polar character dominates, reducing solubility in polar solvents. Conversely, they can be too soluble in non-polar solvents for effective crystallization.[1] Finding a balanced solvent system is crucial.
Q3: I'm seeing significant peak tailing in my HPLC analysis. What's the cause?
A3: Peak tailing for phenolic compounds in HPLC can be due to the interaction of the acidic hydroxyl group with the stationary phase. The long alkyl chain can also have non-specific hydrophobic interactions.[1] Using a mobile phase with a small amount of acid (e.g., 0.1% formic acid) can help to improve peak shape.[1]
Q4: Can I use Gas Chromatography (GC) to analyze my high-molecular-weight alkylphenol?
A4: While GC can be used for phenols, long-chain alkylphenols may have boiling points that are too high for standard GC analysis, potentially leading to decomposition in the injector port. Derivatization to a more volatile silyl (B83357) ether may be necessary.
Q5: What are some suitable protecting groups for the phenol during side-chain modification?
A5: Ether-based protecting groups are common. Methyl ethers are very stable but require harsh conditions for cleavage. Benzyl ethers are a good alternative as they can be removed under milder conditions via hydrogenolysis.[4] Silyl ethers (e.g., TBDMS) are also useful due to their ease of formation and cleavage under specific, mild conditions.[4]
III. Experimental Protocols
General Procedure for Williamson Ether Synthesis of a Long-Chain Alkylphenol
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of the starting phenol in a suitable anhydrous solvent (e.g., THF or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of a strong base (e.g., sodium hydride, NaH) portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add 1.05 equivalents of the long-chain alkyl halide (e.g., 1-bromoheneicosane) dropwise to the solution.[1]
-
Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by TLC.[1]
-
Work-up: After cooling to room temperature, carefully quench the reaction by pouring the mixture into a 1N aqueous solution of hydrochloric acid.[1]
-
Extract the aqueous layer with an organic solvent such as chloroform (B151607) or ethyl acetate.[1]
-
Wash the combined organic extracts with a saturated aqueous solution of sodium chloride (brine).[1]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by silica (B1680970) gel column chromatography.[1]
General Procedure for Demethylation
-
Under an inert atmosphere, dissolve the methoxy-substituted alkylphenol in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 1.1-1.5 equivalents) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and slowly quench with methanol, followed by water.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
IV. Data Presentation
Table 1: Hypothetical Yields and Purity for a Two-Step Synthesis
| Step | Reaction | Expected Yield (%) | Purity (by HPLC) (%) |
| 1 | Williamson Ether Synthesis | 75 - 85 | >95 |
| 2 | Demethylation | 80 - 90 | >98 |
| Overall | 60 - 77 |
Table 2: Troubleshooting Reaction Conditions
| Parameter | Standard Condition | Optimization Strategy |
| Base (Alkylation) | Sodium Hydride (NaH) | For sluggish reactions, consider stronger bases like potassium hydride (KH). For sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) with a phase-transfer catalyst may be beneficial. |
| Solvent (Alkylation) | Tetrahydrofuran (THF) | Dimethylformamide (DMF) can increase the reaction rate due to its higher polarity and boiling point. |
| Temperature (Alkylation) | Reflux | Lowering the temperature may improve the O- versus C-alkylation ratio at the cost of a longer reaction time. |
| Demethylating Agent | Boron Tribromide (BBr₃) | For substrates with acid-sensitive functional groups, other reagents like trimethylsilyl (B98337) iodide (TMSI) could be explored. |
V. Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Preventing Degradation of Phenolic Compounds During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of phenolic compounds. Our goal is to help you minimize degradation and maximize the yield and integrity of these valuable bioactive molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of phenolic compounds during extraction?
A1: The degradation of phenolic compounds during extraction is primarily caused by a combination of factors that can alter their chemical structure and reduce their bioactivity. These factors include:
-
High Temperatures: Many phenolic compounds are heat-labile, and excessive heat during extraction can lead to thermal degradation.[1][2][3][4][5]
-
Extreme pH: Both highly acidic and alkaline conditions can cause the breakdown or irreversible transformation of phenolic compounds.[3][6][7][[“]][9]
-
Exposure to Light: Light, particularly UV radiation, can induce photodegradation of light-sensitive phenolic compounds.[10][11][12]
-
Oxidation: In the presence of oxygen, phenolic compounds can be oxidized, leading to the formation of quinones and subsequent polymerization into brown pigments. This process can be accelerated by enzymes, heat, and light.
-
Enzymatic Activity: Endogenous plant enzymes, such as polyphenol oxidases (PPOs) and peroxidases, can be released during sample preparation and extraction, leading to the enzymatic degradation of phenolics.[1][13][14]
Q2: How can I minimize the thermal degradation of my phenolic compounds?
A2: To minimize thermal degradation, it is crucial to control the temperature throughout the extraction process. Here are some key strategies:
-
Optimize Extraction Temperature: For traditional solvent extractions, temperatures between 60-80°C are often optimal for maximizing yield without significant degradation.[2][4][5] However, the ideal temperature can vary depending on the specific compounds and the extraction method.
-
Consider Non-Thermal Extraction Methods: Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can often be performed at lower temperatures and for shorter durations, reducing the risk of thermal degradation.
-
Use Pressurized Liquid Extraction (PLE) with Caution: While PLE can yield high recoveries at elevated temperatures (well above 100°C), it's important to be aware that some flavonoids may be more sensitive to these conditions than other phenolics.[1][3]
-
Drying Temperature: If a drying step is involved before extraction, be mindful that temperatures above 80°C can lead to a decrease in polyphenolic yield.[1][3]
Q3: What is the optimal pH range for extracting phenolic compounds?
A3: The optimal pH for extraction is highly dependent on the specific phenolic compounds of interest. Generally, a slightly acidic to neutral pH range (4-7) is considered stable for many phenolic compounds.[6] However, some compounds are more stable in acidic conditions (pH < 4), while others may require a more neutral environment. It is crucial to avoid highly alkaline conditions (pH > 8), as this can cause irreversible degradation of many phenolic compounds.[6][7][9]
Q4: How can I prevent the oxidation of my phenolic compounds during extraction?
A4: Preventing oxidation is critical for preserving the integrity of phenolic compounds. Here are several effective methods:
-
Work in an Inert Atmosphere: Performing the extraction under an inert gas like nitrogen or argon can significantly reduce exposure to oxygen.[11]
-
Use Antioxidants: Adding antioxidants to the extraction solvent can help to scavenge free radicals and prevent the oxidation of your target compounds. Common antioxidants include ascorbic acid and butylated hydroxytoluene (BHT).[11]
-
Use Chelating Agents: Metal ions can catalyze oxidation reactions. The addition of a chelating agent like EDTA can bind these metal ions and inhibit their catalytic activity.[11]
-
Protect from Light: Since light can accelerate oxidation, it is important to use amber glassware or cover your extraction setup to protect it from light.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of total phenolic content (TPC). | Incomplete extraction. | - Increase extraction time. - Optimize solvent-to-solid ratio. - Reduce particle size of the plant material. |
| Degradation during extraction. | - Lower the extraction temperature. - Adjust the pH to a more stable range for your target compounds. - Protect the extraction from light and oxygen. - Add antioxidants to the solvent. | |
| Brown discoloration of the extract. | Enzymatic browning or oxidation. | - Inactivate enzymes by blanching the plant material before extraction. - Add enzyme inhibitors (e.g., ascorbic acid, citric acid). - Work under an inert atmosphere (nitrogen or argon). |
| Inconsistent results between batches. | Variability in plant material. | - Use plant material from the same source and harvest time. - Standardize the drying and storage conditions of the plant material. |
| Inconsistent extraction parameters. | - Precisely control temperature, time, pH, and solvent composition for each extraction. | |
| Loss of specific phenolic compounds confirmed by HPLC. | Selective degradation. | - Investigate the specific stability of the lost compounds (e.g., some flavonoids are more heat-sensitive). - Adjust extraction conditions (temperature, pH) to favor the stability of the target compounds. |
Quantitative Data Summary
Table 1: Effect of Temperature on the Recovery of Phenolic Compounds
| Phenolic Compound | Extraction Method | Temperature (°C) | Recovery Rate (%) | Reference |
| Gallic Acid | Superheated Methanol | 40, 50, 100, 150 | ~90 | [2] |
| cis-Coumaric Acid | Superheated Methanol | 40, 50, 100, 150 | ~90 | [2] |
| Caftaric Acid | Superheated Methanol | 40, 50, 100, 150 | ~90 | [2] |
| Catechin | Superheated Methanol | >150 | Drop in recovery | [2] |
| Epicatechin | Superheated Methanol | >150 | Drop in recovery | [2] |
| Total Phenolic Content (Grape Seed Flour) | Ethanol Extraction | 180 | Drop in yield | [3] |
| Total Flavonoid Content (Grape Seed Flour) | Ethanol Extraction | 120 | Drop in yield | [3] |
| Anthocyanins (Red Cabbage) | Boiling | 94-96 (blanching) | 59% decrease | [3] |
| Anthocyanins (Red Cabbage) | Boiling | 100 (boiling) | 41% decrease | [3] |
Table 2: Stability of Phenolic Compounds at Different pH Values
| Phenolic Compound | pH Range | Stability | Reference |
| Caffeic Acid | 3-11 | Unstable at high pH | [3][7][9] |
| Chlorogenic Acid | 3-11 | Unstable at high pH, stable in acid | [3][7][9] |
| Gallic Acid | 3-11 | Unstable at high pH | [3][7][9] |
| (-)-Catechin | 3-11 | Resisted major degradation | [3][7][9] |
| (-)-Epigallocatechin | 3-11 | Resisted major degradation | [3][7][9] |
| Ferulic Acid | 3-11 | Resisted major degradation | [3][7][9] |
| Rutin | 3-11 | Resisted major degradation | [3][7][9] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Phenolic Degradation During Solvent Extraction
-
Sample Preparation:
-
Grind the dried plant material to a fine, uniform powder to increase the surface area for extraction.
-
If fresh plant material is used, consider blanching (briefly immersing in boiling water or steam) to inactivate degradative enzymes.
-
-
Solvent Preparation:
-
Choose an appropriate solvent or solvent mixture based on the polarity of the target phenolic compounds.
-
Degas the solvent by sonicating or bubbling with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Consider adding an antioxidant such as ascorbic acid (0.1-1.0% w/v) or BHT (0.01-0.1% w/v) to the solvent.
-
If metal ion contamination is a concern, add a chelating agent like EDTA (0.1% w/v).
-
-
Extraction:
-
Perform the extraction in amber glassware or wrap the extraction vessel with aluminum foil to protect it from light.
-
Maintain the optimal extraction temperature using a temperature-controlled water bath or heating mantle. For many phenolics, a temperature range of 40-60°C is a good starting point.
-
Continuously flush the headspace of the extraction vessel with nitrogen or argon gas to maintain an inert atmosphere.
-
Optimize the extraction time to maximize yield while minimizing the duration of exposure to potentially degrading conditions.
-
-
Post-Extraction Handling:
-
Immediately after extraction, filter the extract to remove solid plant material.
-
If the solvent needs to be evaporated, use a rotary evaporator under reduced pressure and at a low temperature (e.g., < 40°C).
-
Store the final extract in an amber vial at -20°C or lower to prevent long-term degradation.
-
Protocol 2: pH Adjustment of the Extraction Medium
-
Initial pH Measurement:
-
Prepare the extraction solvent as described in Protocol 1.
-
Before adding the plant material, measure the initial pH of the solvent using a calibrated pH meter.
-
-
pH Adjustment:
-
To lower the pH (acidify), add a dilute acid solution (e.g., 0.1 M HCl or citric acid) dropwise while continuously stirring and monitoring the pH.
-
To raise the pH (alkalinize), add a dilute base solution (e.g., 0.1 M NaOH) dropwise with constant stirring and pH monitoring. Caution: Avoid strongly alkaline conditions.
-
-
Extraction at Controlled pH:
-
Once the desired pH is reached and stable, add the powdered plant material.
-
Proceed with the extraction as described in Protocol 1, periodically checking and readjusting the pH if necessary, as compounds leaching from the plant material can alter the pH of the medium.
-
Visualizations
Caption: Major pathways of phenolic compound degradation during extraction.
Caption: Workflow for preventing phenolic degradation during extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Temperatures on Polyphenols during Extraction | MDPI [mdpi.com]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization protocol for the extraction of antioxidant components from Origanum vulgare leaves using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. prometheusprotocols.net [prometheusprotocols.net]
- 8. consensus.app [consensus.app]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Video: Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques [jove.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Analytical Landscape for 3-Methoxy-5-heneicosylphenol: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of 3-Methoxy-5-heneicosylphenol, a long-chain alkylphenol, the selection of a robust and reliable analytical method is paramount for accurate quantification. While specific validated methods for this particular compound are not widely published, this guide provides a comprehensive comparison of common analytical techniques used for structurally similar long-chain alkylphenols. This information serves as a strong foundation for developing and validating a method tailored to this compound.
The primary analytical techniques for the quantification of long-chain alkylphenols include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] The choice of method is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.[1]
Comparative Analysis of Analytical Methods
The following table summarizes the typical performance characteristics of these methods based on data from the analysis of other long-chain alkylphenols. These values can be considered as benchmarks when developing a method for this compound.
| Analytical Method | Analyte(s) | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-DAD | 4-tert-octylphenol, 4-n-octylphenol, 4-n-nonylphenol | Milk | >0.99 | - | 0.1 mg/kg | [1] |
| HPLC-FLD | 4-nonylphenol, 4-tert-octylphenol | Surface Water | >0.99 | - | <0.05 µg/L | [1] |
| GC-MS | 4-n-alkylphenols | River Water | - | 6.93 to 85.2 ng/L | - | [1] |
| GC-MS | Methoxyphenols | Ambient Particulate Matter | - | 0.002 µg/mL | 0.07-0.45 ng/m³ | [2] |
| LC-MS/MS | Nonylphenol and Octylphenol | Textile Samples | - | - | 1 ng/mL | [1] |
| LC-MS/MS | Alkylphenols | Water | - | - | 2 ppb | [1] |
Experimental Workflows and Methodologies
The successful implementation of any analytical technique relies on a well-defined experimental workflow. The following diagrams and protocols outline the key steps for each of the compared methods.
Caption: A generalized workflow for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of phenolic compounds. Reversed-phase chromatography with a C8 or C18 column is the most common approach.[1]
Caption: A typical workflow for an HPLC-based analytical method.
Experimental Protocol:
-
Sample Preparation: For liquid samples, liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) can be used. Solid-phase extraction (SPE) with C18 cartridges is effective for concentrating the analyte and removing interferences from various matrices.[1]
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a Fluorescence Detector (FLD).
-
Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid like formic or acetic acid to improve peak shape.[1]
-
Detection: DAD allows for the monitoring of a range of wavelengths, while FLD offers higher sensitivity and selectivity for fluorescent compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar analytes like phenols, derivatization is often required to improve volatility and chromatographic performance.
Caption: A typical workflow for a GC-MS-based analytical method.
Experimental Protocol:
-
Sample Preparation: Similar extraction methods as for HPLC can be employed.
-
Derivatization: Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is common for phenols to increase their volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms.[1]
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is used to elute the analytes.
-
Detection: The mass spectrometer provides high selectivity and allows for compound identification based on mass spectra.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the method of choice for trace-level analysis in complex matrices.
Caption: A typical workflow for an LC-MS/MS-based analytical method.
Experimental Protocol:
-
Sample Preparation: Simple protein precipitation with acetonitrile is often sufficient for biological samples.[3] For other matrices, SPE can be used.
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions: Similar to HPLC, using reversed-phase columns and mobile phases.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phenolic compounds.[1]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-product ion transitions.
Conclusion
The choice of an analytical method for this compound will depend on the specific requirements of the research. For routine analysis where high sensitivity is not critical, HPLC-DAD offers a cost-effective and robust solution. When higher sensitivity is needed, especially in complex matrices like environmental or biological samples, GC-MS or LC-MS/MS are the preferred techniques. LC-MS/MS generally provides the highest sensitivity and selectivity and is often considered the gold standard for trace quantitative analysis. The information and protocols provided in this guide offer a solid starting point for the development and validation of a fit-for-purpose analytical method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
The Long-Chain Advantage: A Comparative Analysis of the Antioxidant Activity of Phenolic Lipids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phenolic Antioxidant Performance with Supporting Experimental Data.
The search for novel, potent, and lipophilic antioxidants is a driving force in the development of new therapeutics and improved food preservation strategies. While the antioxidant properties of simple phenols like gallic acid and quercetin (B1663063) are well-documented, a growing body of research is focusing on phenolic lipids. These molecules, characterized by a hydrophilic phenolic head and a long, lipophilic alkyl tail, offer unique physicochemical properties that may enhance their efficacy in biological membranes and lipid-rich environments. This guide provides a comparative analysis of the antioxidant activity of 3-Methoxy-5-heneicosylphenol and other long-chain alkylphenols, contrasting their performance with well-known phenolic antioxidants.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of phenolic compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Structure | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Long-Chain Alkylphenols | ||||
| Cardanol (B1251761) (triene derivative) | 3-((8Z,11Z,14Z)-pentadeca-8,11,14-trien-1-yl)phenol | 179 (as mg/mL) | Not Reported | [1] |
| Olivetol (5-pentylresorcinol) | 5-pentylbenzene-1,3-diol | 17.77 | 1.94 | [2] |
| Reference Phenols | ||||
| Gallic Acid | 3,4,5-trihydroxybenzoic acid | ~13.2 | Not Reported | |
| Quercetin | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | Not Reported | Not Reported | |
| Butylated Hydroxytoluene (BHT) | 2,6-di-tert-butyl-4-methylphenol | 7.61 | 2.06 | [2] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. The data for cardanol was reported in mg/mL and has been noted accordingly.
The Influence of the Alkyl Chain on Antioxidant Activity
Phenolic lipids, such as cardanol and 5-alkylresorcinols, are of particular interest due to their amphiphilic nature.[3] The long alkyl chain enhances their solubility in nonpolar environments, allowing them to effectively partition into lipid membranes and emulsified systems.[3] This localization is crucial for protecting lipids from peroxidation.
Studies have shown that increasing the length of the alkyl chain can influence the radical-scavenging capacity of phenolic lipids.[3] Furthermore, the presence of unsaturation in the alkyl chain, as seen in cardanol derivatives, can also modulate antioxidant activity.[1] The phenolic hydroxyl group remains the primary site for radical scavenging through hydrogen atom donation.[3]
Key Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Element
The cellular defense against oxidative stress is a complex process involving the upregulation of numerous antioxidant and detoxifying enzymes. A central regulator of this response is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.
Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.
Experimental Protocols
A standardized approach to assessing antioxidant activity is crucial for the comparability of results. The DPPH and ABTS assays are two of the most widely used methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, which turns to a pale yellow upon reduction.
Methodology:
-
Reagent Preparation:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
Test compound solutions at various concentrations.
-
Reference standard solution (e.g., Trolox or Gallic Acid).
-
-
Assay Procedure:
-
Add a specific volume of the test compound or standard to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and its color diminishes in the presence of an antioxidant.
Methodology:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Prepare test compound solutions at various concentrations.
-
Prepare a reference standard solution.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
-
Caption: A generalized experimental workflow for in vitro antioxidant activity assays.
References
A Comparative Guide to 3-Methoxy-5-heneicosylphenol and Cardanol: A Structure-Activity Relationship Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional characteristics of 3-Methoxy-5-heneicosylphenol and cardanol (B1251761). While extensive research is available for cardanol, a major component of cashew nutshell liquid (CNSL), data on this compound is limited. This comparison, therefore, draws upon established structure-activity relationships of alkylphenols to extrapolate the potential biological activities of this compound and contrast them with the known effects of cardanol.
Chemical Structures at a Glance
A fundamental differentiator between these two phenolic compounds lies in their chemical structure. This compound possesses a precise molecular formula with a saturated C21 alkyl chain and a methoxy (B1213986) group at the 3-position of the phenol (B47542) ring. In contrast, cardanol is not a single chemical entity but rather a mixture of 3-alkylphenols, predominantly with a C15 side chain that varies in its degree of unsaturation.
Diagram of Core Structures
Caption: Core structures of this compound and a representative cardanol molecule.
Comparative Analysis of Biological Activities
The structural variations between this compound and cardanol are expected to translate into differing biological activities. The following table summarizes the known activities of cardanol and provides a predictive analysis for this compound based on the principles of structure-activity relationships for alkylphenols.
| Biological Activity | Cardanol (Experimental Data) | This compound (Predicted) | Key Structural Determinants |
| Antioxidant Activity | Possesses antioxidant properties, attributed to the phenolic hydroxyl group that can donate a hydrogen atom to scavenge free radicals. The unsaturated alkyl chain may also contribute to this activity.[1][2] | Expected to have antioxidant activity due to the phenolic hydroxyl group. The methoxy group at the meta-position may enhance this activity. The long, saturated alkyl chain could influence its localization within lipid membranes. | Phenolic -OH group, methoxy substitution, alkyl chain length and saturation. |
| Antimicrobial Activity | Demonstrates activity against various bacteria and fungi. The amphiphilic nature, with a hydrophilic phenolic head and a hydrophobic alkyl tail, is crucial for this effect. | Likely to possess antimicrobial properties. The longer, saturated alkyl chain may enhance its ability to disrupt bacterial cell membranes compared to the C15 chain of cardanol. | Alkyl chain length and hydrophobicity, phenolic hydroxyl group. |
| Cytotoxicity & Genotoxicity | Exhibits cytotoxic and genotoxic effects at high concentrations (>10 µg/mL) in human keratinocyte cells.[3][4] | Potential for cytotoxicity, particularly due to its predicted high lipophilicity which could lead to membrane disruption. The absence of unsaturation might reduce certain types of reactive metabolite formation compared to some cardanol components. | Lipophilicity of the alkyl chain, potential for metabolic activation. |
| Wound Healing | Promotes wound healing at low, non-toxic concentrations (0.1-1 µg/mL) by enhancing cell proliferation and migration.[3][4] | Unknown. The effect on cell proliferation and migration would need to be experimentally determined. | Specific interactions with cellular signaling pathways involved in cell growth and motility. |
| Estrogenic Activity | Long-chain alkylphenols are known to exhibit estrogenic activity. The activity is influenced by the length and branching of the alkyl chain. | The long, linear alkyl chain suggests potential for estrogenic activity. This is a characteristic of many long-chain alkylphenols.[5] | Length and structure of the alkyl chain, its ability to mimic natural estrogens and bind to estrogen receptors. |
Experimental Protocols
Detailed methodologies for key experiments cited for cardanol are provided below. These protocols can serve as a foundation for the experimental evaluation of this compound.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., cardanol) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[6]
Comet Assay for Genotoxicity
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in a low-melting-point agarose (B213101) solution.
-
Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer to unwind the DNA. Apply an electric field to allow the negatively charged, fragmented DNA to migrate from the nucleoid.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will have migrated further, forming a "comet tail," while undamaged DNA remains in the "comet head." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[7][8][9][10]
Scratch Wound Healing Assay for Cell Migration
This assay is used to study cell migration in vitro.
Protocol:
-
Cell Monolayer Formation: Grow cells in a culture dish until they form a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Washing: Gently wash the cells with media to remove any detached cells.
-
Treatment and Incubation: Add fresh media containing the test compound or a vehicle control.
-
Imaging: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at each time point to determine the rate of cell migration and wound closure.[11][12][13][14][15]
Signaling Pathways and Experimental Workflow
The biological effects of alkylphenols like cardanol are mediated through various cellular signaling pathways. Due to its structural similarity, this compound may influence similar pathways.
Hypothesized Signaling Pathway for Alkylphenol-Induced Cellular Responses
Caption: A potential signaling cascade initiated by alkylphenols.
Experimental Workflow for Comparative Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of sustainable drugs for Alzheimer's disease: cardanol-derived cholinesterase inhibitors with antioxidant and anti-amyloid properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sinlist.chemsec.org [sinlist.chemsec.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neutral Comet Assay [bio-protocol.org]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. Wound healing migration assay (Scratch assay) [protocols.io]
- 13. Scratch Wound Healing Assay [bio-protocol.org]
- 14. med.virginia.edu [med.virginia.edu]
- 15. Scratch Wound Healing Assay | Springer Nature Experiments [experiments.springernature.com]
cytotoxicity comparison of 3-Methoxy-5-heneicosylphenol in different cell lines
A comprehensive review of existing scientific literature reveals a significant gap in the direct experimental data on the cytotoxicity of 3-Methoxy-5-heneicosylphenol across different cell lines. To date, no published studies have specifically evaluated the cytotoxic profile of this particular long-chain alkyl methoxyphenol.
This guide, therefore, provides an objective comparison based on the cytotoxic activities of structurally related compounds, namely alkylphenols and other methoxy-substituted phenols. The data presented here is intended to offer a predictive context for the potential biological activity of this compound for researchers, scientists, and drug development professionals. It is crucial to underscore that these comparisons are indirect and should be interpreted with caution until direct experimental evidence for this compound becomes available.
Comparison with Structurally Related Alkylphenols
Alkylphenols, characterized by a phenol (B47542) ring with an alkyl substituent, have been the subject of numerous toxicological studies. The length and branching of the alkyl chain, as well as the position of substitution, can significantly influence their cytotoxic effects. Generally, certain alkylphenols have demonstrated cytotoxic and genotoxic effects in various cell lines.
For instance, studies on common industrial surfactants like nonylphenol (NP) and octylphenol (B599344) (OP) have shown that they can induce cytotoxicity at concentrations of 50 and 100 μg/mL in the fish gonadal cell line RTG-2.[1][2] Lactate dehydrogenase (LDH) leakage, an indicator of membrane damage, was observed at concentrations as low as 0.05 μg/mL.[1][2] The cytotoxic mechanisms of these alkylphenols are often linked to the induction of oxidative stress, leading to DNA damage.[1][2]
Table 1: Cytotoxicity of Representative Alkylphenols in RTG-2 Cells
| Compound | Concentration | Effect | Cell Line |
| Nonylphenol (NP) | 50 and 100 μg/mL | Cytotoxic | RTG-2 |
| Octylphenol (OP) | 50 and 100 μg/mL | Cytotoxic | RTG-2 |
| NP and OP | 0.05 μg/mL | LDH leakage | RTG-2 |
Data sourced from studies on the effects of nonylphenol and octylphenol.[1][2]
Given that this compound possesses a long C21 alkyl chain (heneicosyl), its lipophilicity is expected to be high. This property could facilitate its interaction with cellular membranes, potentially leading to membrane disruption and cytotoxic effects, similar to other long-chain alkylphenols. However, the presence and position of the methoxy (B1213986) group would also play a critical role in modulating this activity.
Comparison with Methoxy-Substituted Phenols
The introduction of a methoxy group to a phenolic compound can alter its biological activity, including cytotoxicity. Methoxyflavones, for example, have shown cytotoxic activity in various cancer cell lines.[3] The position and number of methoxy groups can significantly impact their efficacy.[3]
While direct analogs are scarce in the literature, the general principle is that methoxylation can influence the compound's metabolic stability and its interaction with cellular targets. It has been noted that in some cases, methylation of hydroxyl groups in phenolic compounds, like resveratrol, can lead to favorable alterations in their biological actions.
Experimental Protocols for Assessing Cytotoxicity
To directly assess the cytotoxicity of this compound, standard in vitro assays would be required. The following are detailed methodologies for key experiments that are typically employed:
Cell Culture and Treatment
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HepG2 [liver]) and a normal, non-cancerous cell line (e.g., HEK293 [human embryonic kidney] or primary cells) should be selected to assess both anticancer activity and general cytotoxicity.
-
Culture Conditions: Cells are maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are kept in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
Cytotoxicity Assays
A common and reliable method to determine cytotoxicity is the MTT assay.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Potential Signaling Pathways and Experimental Workflow
Based on the known mechanisms of other cytotoxic phenols, this compound could potentially induce cell death through various signaling pathways. A hypothetical experimental workflow to investigate these mechanisms is outlined below.
References
A Comparative Guide to Quantification Methods for 3-Methoxy-5-heneicosylphenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct cross-validation studies for the quantification of 3-Methoxy-5-heneicosylphenol are not extensively available in peer-reviewed literature. This guide provides a comparative overview of established analytical methodologies commonly employed for structurally similar long-chain alkylphenolic compounds. The experimental protocols and performance data presented are based on these analogous compounds and serve as a robust starting point for method development and validation for this compound.
The accurate quantification of this compound, a long-chain alkylphenol, is critical for research and development in various fields. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide compares three common chromatographic techniques: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Analytical Methods
The following table summarizes representative performance characteristics for the proposed analytical methods. These values are derived from studies on analogous long-chain alkylphenolic compounds and provide a baseline for expected performance.
| Parameter | HPLC-UV/DAD | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999[1] | > 0.996[2] | > 0.992[3] |
| Limit of Detection (LOD) | 5 - 100 ng/mL | 0.07 - 10 µg/kg[2] | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 15 - 500 ng/mL[4] | 0.3 - 30 µg/kg[5] | 0.5 - 15 ng/mL |
| Intra-day Precision (%RSD) | < 6%[6] | < 5%[2] | < 7%[3] |
| Inter-day Precision (%RSD) | < 15%[7] | < 15%[6] | < 15%[3] |
| Accuracy (Recovery %) | 90 - 112%[7] | 90 - 108%[2][6] | 85 - 115% |
Experimental Workflow
The general workflow for the quantification of this compound involves several key stages from sample preparation to data analysis.
Caption: General workflow for this compound quantification.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific sample matrix.
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 1 mL of the sample (previously dissolved in a suitable solvent and diluted if necessary).
-
Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar interferences.
-
Elute the analyte with 5 mL of methanol or acetonitrile (B52724).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile (A) and 0.1% formic acid in water (B). A typical starting condition could be 70% A and 30% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV/DAD detection at the wavelength of maximum absorbance for the phenol (B47542) group, typically around 275-280 nm.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and is ideal for complex matrices, but requires derivatization to increase the volatility of the analyte.
-
Sample Preparation (Extraction and Derivatization):
-
Perform a liquid-liquid extraction of the sample using a non-polar solvent like ethyl acetate (B1210297) or hexane.[2]
-
Evaporate the organic layer to dryness.
-
To the dried residue, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.[8]
-
After cooling, the sample is ready for injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method, making it the gold standard for trace-level quantification in complex biological matrices.
-
Sample Preparation:
-
Use the same SPE or a simple protein precipitation protocol for sample clean-up. For protein precipitation, add three volumes of cold acetonitrile to one volume of sample (e.g., plasma), vortex, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Inject the supernatant directly or after evaporation and reconstitution in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 or Phenyl-Hexyl reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).[3]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode, as phenols are readily deprotonated.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. Precursor and product ion transitions would need to be determined by infusing a standard of this compound.
-
Key MS Parameters: Optimize nebulizer gas, heater gas, ion spray voltage, and collision energy for the specific analyte and instrument.
-
References
- 1. keypublishing.org [keypublishing.org]
- 2. Analysis of Alkylresorcinol Homologues in Wheat Flour by GC-MS and LC-MS/MS [spkx.net.cn]
- 3. mdpi.com [mdpi.com]
- 4. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography/tandem mass spectrometry analysis of alkylresorcinols in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of alkylresorcinols and their metabolites in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Artemisia annua Compounds: Evaluating 3-Methoxy-5-heneicosylphenol Against Other Phytochemicals
A comprehensive comparative analysis of the biological activities of 3-Methoxy-5-heneicosylphenol against other prominent compounds from Artemisia annua is currently hampered by a significant lack of specific experimental data for this particular phenol. While Artemisia annua is a wellspring of bioactive molecules, with artemisinin (B1665778) being the most celebrated for its potent antimalarial properties, research has predominantly focused on a select few compounds, leaving others like this compound largely unexplored in comparative studies.
This guide synthesizes the existing knowledge on the biological activities of major Artemisia annua constituents, highlighting the current data gap concerning this compound.
Overview of Major Bioactive Compounds in Artemisia annua
Artemisia annua L., also known as sweet wormwood, is a medicinal plant rich in a diverse array of phytochemicals. Beyond the renowned artemisinin, the plant contains a variety of other compounds that contribute to its therapeutic profile. These include:
-
Sesquiterpene Lactones: Artemisinin and its derivatives (e.g., arteannuin B) are the most studied class of compounds from this plant.
-
Flavonoids: Casticin (B192668), chrysosplenol D, and cirsilineol (B1669082) are examples of flavonoids present in A. annua that have demonstrated biological activity.
-
Phenolic Acids and Coumarins: Compounds like scopoletin (B1681571) also contribute to the plant's overall bioactivity.
-
Alkylphenols: this compound belongs to this class of compounds.
Biological Activity Profile: A Comparative Look
The primary biological activities investigated for Artemisia annua compounds include anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Extensive research has demonstrated the potent anticancer activities of artemisinin and its semi-synthetic derivatives.[1] Their mechanism of action is often attributed to the generation of reactive oxygen species (ROS) upon interaction with intracellular iron, leading to oxidative stress and apoptosis in cancer cells. Artemisinin has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate various signaling pathways implicated in cancer progression.[1]
Several flavonoids from A. annua, such as casticin and chrysosplenol D, have also exhibited cytotoxic effects against various cancer cell lines.[2] Their anticancer mechanisms are multifaceted and can involve the induction of apoptosis and inhibition of cell proliferation.
Data on the anticancer activity of this compound is currently not available in the scientific literature. Without experimental data, a comparison with the well-established anticancer effects of artemisinin and other flavonoids is not possible.
Anti-inflammatory Activity
Artemisinin and various extracts of Artemisia annua have demonstrated significant anti-inflammatory properties.[3] They can suppress the production of pro-inflammatory cytokines and mediators, suggesting their potential in managing inflammatory conditions.[3]
Unfortunately, there is a lack of specific studies investigating the anti-inflammatory potential of this compound.
Antimicrobial Activity
Artemisinin has shown a broad spectrum of antimicrobial activity against bacteria and fungi.[4][5] The endoperoxide bridge in its structure is crucial for this activity. Essential oils from Artemisia annua also possess notable antimicrobial properties.
Specific data on the antimicrobial activity of this compound is not documented, preventing a direct comparison with artemisinin and other antimicrobial constituents of the plant.
Experimental Methodologies
To facilitate future comparative studies, detailed experimental protocols for key bioassays are outlined below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, artemisinin) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in stimulated macrophages.
Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Stimulation: Cells are pre-treated with different concentrations of the test compounds for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for 24 hours to allow for NO production.
-
Griess Reaction: The cell culture supernatant is mixed with Griess reagent, which reacts with nitrite (B80452) (a stable product of NO) to form a colored azo dye.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite is determined using a standard curve, and the percentage of NO inhibition is calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Signaling Pathways and Experimental Workflows
Visual representations of key cellular pathways and experimental workflows can aid in understanding the mechanisms of action and experimental designs.
Caption: Proposed anticancer mechanism of Artemisinin.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
While Artemisia annua continues to be a valuable source of bioactive compounds, the current scientific literature presents a significant knowledge gap regarding the biological activities of this compound. To establish a comprehensive understanding of its therapeutic potential and to effectively compare it with other well-characterized compounds from the same plant, dedicated research is imperative. Future studies should focus on isolating sufficient quantities of this compound and subjecting it to a battery of in vitro and in vivo bioassays to evaluate its anticancer, anti-inflammatory, and antimicrobial properties. Such research will not only elucidate the potential contributions of this alkylphenol to the overall medicinal effects of Artemisia annua but also potentially uncover new therapeutic leads.
References
- 1. researchgate.net [researchgate.net]
- 2. Review Article on Phytochemical Constituents and Biological Activity of Artemisia Annua L. [sisj.journals.ekb.eg]
- 3. Unlocking the Bioactivity of Sweet Wormwood (Artemisia annua L., Asteraceae) Ethanolic Extract: Phenolics, Antioxidants, and Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical constituents from artemisia annua with potential anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Analysis of 3-Methoxy-5-heneicosylphenol Bioactivity Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 3-Methoxy-5-heneicosylphenol and structurally related long-chain phenolic lipids. Due to the limited publicly available bioactivity data for this compound, this guide focuses on the well-documented activities of analogous compounds, primarily anacardic acids, cardols, and alkylresorcinols. These compounds share a common structural motif of a phenolic head and a long aliphatic tail, which is crucial for their biological effects.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative bioactivity data for various long-chain phenolic lipids, offering a comparative perspective on their potential therapeutic applications.
Table 1: Cytotoxicity of Long-Chain Phenolic Lipids Against Cancer Cell Lines
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Anacardic Acid | MDA-MB-231 (Breast) | 19.7 µM (at 24h) | [1] |
| Anacardic Acid (13:0) | MCF-7 (Breast) | 18.90 µg/mL | [2] |
| Anacardic Acid (13:0) | HepG-2 (Liver) | 26.10 µg/mL | [2] |
| Anacardic Acid (13:0) | MKN-45 (Gastric) | 17.73 µg/mL | [2] |
| Anacardic Acid | RH30 (Rhabdomyosarcoma) | ~54 µM | [3] |
| Cardol (from T. incisa propolis) | SW620 (Colorectal) | 4.51 ± 0.76 μg/mL | [4] |
| Cardol (C15:3) | B16-F10 (Melanoma) | Intense cytotoxicity noted | [5] |
| 5-n-Alkylresorcinol (C17:0) | L929 (Mouse fibroblast) | 171 µM | [6] |
| 5-n-Alkylresorcinol (C19:0) | L929 (Mouse fibroblast) | 2142 µM | [6] |
| 5-n-Alkylresorcinol (C13:0) | HCT-116 (Colon) | Greatest inhibitory effect | [1] |
| 5-n-Alkylresorcinol (C15:0) | HT-29 (Colon) | Greatest inhibitory effect | [1] |
| Alkylresorcinol-rich extracts | PC-3 (Prostate) | 13.3 µg/mL - 55.6 µg/mL | [2] |
Table 2: Enzyme Inhibition by Anacardic Acids
| Enzyme | Anacardic Acid Derivative | IC50 Value | Reference |
| Angiotensin-Converting Enzyme (ACE) | Anacardic-3 (C15:2) | 12 µM | |
| Angiotensin-Converting Enzyme (ACE) | Anacardic acid-4 (C15:3) | 20 µM | |
| Angiotensin-Converting Enzyme (ACE) | Anacardic acid-2 (C15:1) | 33 µM | |
| Angiotensin-Converting Enzyme (ACE) | Anacardic acid-1 (C15:0) | 39 µM | |
| Histone Acetyltransferase (HAT) - p300 | Anacardic Acid | ~8.5 µM | [7] |
| Histone Acetyltransferase (HAT) - PCAF | Anacardic Acid | ~5 µM | [7] |
| Lipoxygenase-1 | Anacardic Acid (C15:1) | 6.8 µM | [8] |
| α-Glucosidase | Anacardic Acid (monoene, C15:1) | 1.78 ± 0.08 μg/mL (5.1 ± 0.2 μM) | [6] |
| α-Glucosidase | Anacardic Acid (diene, C15:2) | 1.99 ± 0.76 μg/mL (5.8 ± 2.2 μM) | [6] |
| α-Glucosidase | Anacardic Acid (triene, C15:3) | 3.31 ± 0.03 µg/mL (9.7 ± 0.1 μM) | [6] |
Table 3: Antimicrobial Activity of Resorcinolic Lipids
| Compound/Extract | Microorganism | MIC Value | Reference |
| 5-Methylresorcinol | Mycobacterium smegmatis | 300 mg/L | [9] |
| 5-Methylresorcinol | Staphylococcus aureus | >5000 mg/L | [9] |
| 4-Hexylresorcinol | Oropharyngeal pathogens (Gram-positive, Gram-negative, fungi) | ≤ 32 µg/mL for most strains | [9] |
| Alkylresorcinol-rich extracts | Fusarium oxysporum | High inhibition at 1.0 µg/µL | [4] |
| Resorcinolic lipids from rye | Alternaria alternata, Colletotrichum gloeosporioides | Implicated in fungal resistance | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
IC50 Calculation: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform a two-fold serial dilution in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[8][10]
α-Glucosidase Inhibition Assay
Objective: To assess the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.
Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically. A decrease in absorbance in the presence of the test compound indicates enzyme inhibition.
Procedure:
-
Reaction Mixture: In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of the test compound for a short period (e.g., 5 minutes at 37°C).
-
Substrate Addition: Initiate the reaction by adding the pNPG substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a solution of sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC50 value is then determined from a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the key bioassays described in this guide.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. ai.updf.com [ai.updf.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [repository.lib.umassd.edu]
- 9. researchgate.net [researchgate.net]
- 10. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 3-Methoxy-5-heneicosylphenol's Proposed Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The proposed chemical structure of 3-Methoxy-5-heneicosylphenol, a long-chain phenol (B47542) reportedly isolated from Artemisia annua, is well-documented in chemical databases and by commercial suppliers. However, a comprehensive review of publicly accessible scientific literature reveals a conspicuous absence of primary research dedicated to the independent verification of its structure. This guide provides a comparative analysis of the available data for this compound against the established methodologies and data for structurally related long-chain phenols, highlighting the current evidentiary gap for the titular compound.
Structural Confirmation: A Comparative Overview
The definitive structural elucidation of a natural product relies on a combination of spectroscopic and analytical techniques. For long-chain phenols, this typically includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and often, total synthesis to confirm the proposed structure. The following table compares the availability of such data for this compound with that of well-characterized long-chain phenols from other natural sources.
| Analytical Data | This compound | Long-Chain Phenols from Ginkgo biloba and Grevillea robusta |
| 1D NMR (¹H, ¹³C) | Data not publicly available in peer-reviewed literature. | Published ¹H and ¹³C NMR data available, crucial for assigning protons and carbons in the aromatic ring and alkyl chain. |
| 2D NMR (COSY, HSQC, HMBC) | Data not publicly available in peer-reviewed literature. | 2D NMR experiments are routinely used to establish connectivity between protons and carbons, confirming the substitution pattern of the aromatic ring and the structure of the alkyl side chain. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular formula (C₂₈H₅₀O₂) is listed in databases, implying mass spectrometry data exists, but the primary data is not published. | HRMS data is standard for confirming the elemental composition of isolated natural products. |
| Total Synthesis Confirmation | No published total synthesis has been found. | Synthetic routes for related resorcinol (B1680541) monoalkyl ethers and other alkylphenols have been published, providing an unambiguous method for structural verification. |
| Original Isolation & Elucidation Publication | Not readily identifiable in major scientific databases. | Primary literature detailing the isolation and comprehensive structural characterization is available. |
Experimental Protocols for Structural Verification of Long-Chain Phenols
The following are detailed methodologies typically employed for the structural verification of novel long-chain phenols, based on protocols reported for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The purified compound (1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR: Proton NMR spectra are acquired to determine the number of different types of protons and their integration. Key signals for a 3-methoxy-5-alkylphenol structure would include aromatic protons (typically in the δ 6.0-7.5 ppm region), a methoxy (B1213986) singlet (around δ 3.8 ppm), and aliphatic protons of the long alkyl chain (a complex of signals in the δ 0.8-2.6 ppm range).
-
¹³C NMR and DEPT: Carbon-13 NMR, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, is used to determine the number of carbon atoms and to distinguish between CH₃, CH₂, CH, and quaternary carbons. For the proposed structure, one would expect to see signals for the aromatic carbons (δ 100-160 ppm), the methoxy carbon (around δ 55 ppm), and a series of aliphatic carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Establishes proton-proton couplings, which is critical for piecing together the spin systems of the aromatic ring and the alkyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the alkyl chain and the methoxy group to the correct positions on the aromatic ring.
-
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Typically performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. This provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information about the molecule, such as the loss of the alkyl chain or fragments from the aromatic core.
Total Synthesis
The unambiguous confirmation of a proposed structure is often achieved through its total synthesis. A general synthetic approach to a 3-methoxy-5-alkylphenol would involve the selective mono-methylation of a resorcinol derivative followed by the introduction of the long alkyl chain, for instance, via a Friedel-Crafts acylation followed by reduction, or a cross-coupling reaction. The spectroscopic data of the synthetic compound must be identical to that of the natural product.
Visualization of Verification Workflow
The following diagrams illustrate a generalized workflow for the independent verification of a natural product's structure and a hypothetical signaling pathway investigation where such a compound might be studied.
Conclusion
While the proposed structure of this compound is consistently presented in chemical databases, the lack of accessible primary literature containing its spectroscopic and synthetic verification data presents a significant gap for the research community. For researchers and drug development professionals, this underscores the importance of critically evaluating the evidentiary basis for a compound's structure, particularly when considering it for biological screening or as a synthetic target. The established protocols for the structural elucidation of related long-chain phenols provide a clear roadmap for the experiments required to independently verify the structure of this compound. Until such data becomes publicly available, the structure should be considered provisional.
A Comparative Guide to Extraction Techniques for Long-Chain Alkylphenols
The efficient extraction of long-chain alkylphenols from various matrices is a critical step for their analysis and quantification. These compounds, used in the production of non-ionic surfactants and as fuel additives, are of significant environmental and toxicological interest. This guide provides a comparative overview of prevalent extraction techniques, offering researchers, scientists, and drug development professionals a basis for selecting the most suitable method for their specific needs.
Comparative Analysis of Extraction Techniques
Several methods have been developed for the extraction of long-chain alkylphenols, each with its own set of advantages and limitations. The choice of technique often depends on factors such as the sample matrix, the desired extraction efficiency, solvent consumption, and processing time. The following table summarizes the key parameters of four common extraction methods: Solid-Phase Extraction (SPE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
| Feature | Solid-Phase Extraction (SPE) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Principle | Partitioning of analytes between a solid sorbent and a liquid mobile phase.[1] | Use of high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.[2][3] | Use of microwave energy to heat the solvent and sample, accelerating the extraction process.[4] | Use of a supercritical fluid (e.g., CO2) as the extraction solvent, which has properties of both a liquid and a gas.[5] |
| Typical Solvents | Methanol (B129727), Acetonitrile, Water.[6] | Ethanol, Methanol, Acetone.[2][6] | Water, Ethanol, Methanol.[4][7] | Supercritical CO2, often with a polar co-solvent like methanol or ethanol.[8][9] |
| Extraction Time | Varies with sample volume and flow rate. | 10 - 45 minutes.[10][11] | 2 - 35 minutes.[7][11] | 10 - 140 minutes.[5][8] |
| Temperature | Ambient. | 20 - 60°C.[2][3] | 40 - 76°C.[4][7] | 31 - 100°C (for CO2).[5][8] |
| Pressure | Low (vacuum or positive pressure). | Atmospheric. | Atmospheric to slightly elevated. | High (74 bar and above for CO2).[5] |
| Advantages | High selectivity, reduced solvent consumption compared to liquid-liquid extraction.[12] | Shorter extraction times, lower solvent consumption, and higher yields compared to conventional methods.[10] | Reduced solvent use, shorter extraction times, and improved extraction yield.[4] | Environmentally friendly (uses non-toxic CO2), high selectivity, and no residual solvent.[5][13] |
| Limitations | Sorbent-analyte interactions can be complex; potential for sorbent to become clogged.[14] | Potential for degradation of thermolabile compounds at high ultrasonic power.[10] | Requires specialized equipment; potential for degradation of heat-sensitive compounds.[4] | High initial equipment cost; may require a co-solvent for polar analytes.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the extraction of long-chain alkylphenols using the discussed techniques.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a widely used technique for sample clean-up and concentration prior to analysis.[12]
-
Conditioning: The SPE cartridge (e.g., C18) is first conditioned with an organic solvent like methanol to solvate the functional groups of the sorbent. This is followed by equilibration with an aqueous solution (e.g., water or a buffer) to prepare the sorbent for sample loading.[1]
-
Loading: The sample containing the long-chain alkylphenols is passed through the conditioned SPE cartridge. The analytes of interest are retained on the solid phase sorbent.[1]
-
Washing: A solvent or solution that is strong enough to wash away interferences but weak enough to not elute the target analytes is passed through the cartridge.[1]
-
Elution: A strong solvent is used to disrupt the analyte-sorbent interactions and elute the long-chain alkylphenols from the cartridge. The collected eluate is then ready for analysis.[1]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to enhance the extraction process.[2]
-
Sample Preparation: The solid sample is ground to a fine powder to increase the surface area for extraction.
-
Extraction: The sample is mixed with a suitable solvent (e.g., methanol, ethanol) in an extraction vessel.[2] The vessel is then placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.
-
Sonication: The mixture is subjected to ultrasound waves (typically 20-100 kHz) for a specified period (e.g., 10-45 minutes) and at a controlled temperature (e.g., 20-60°C).[3][10][11] The ultrasonic waves create cavitation, which facilitates the release of the target compounds from the sample matrix.[3]
-
Separation: After sonication, the mixture is centrifuged or filtered to separate the extract from the solid residue. The extract can then be concentrated and analyzed.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and accelerate the extraction of analytes from a sample matrix.[4]
-
Sample Preparation: The sample is ground and homogenized.
-
Extraction: The sample is placed in a microwave-transparent vessel with an appropriate solvent (e.g., water, ethanol).[4][7]
-
Microwave Irradiation: The vessel is sealed and placed in a microwave extraction system. The sample is irradiated with microwaves for a short period (e.g., 2-35 minutes) at a controlled temperature (e.g., 40-76°C).[4][7][11] The microwave energy rapidly heats the solvent, increasing the mass transfer rate of the alkylphenols from the sample to the solvent.
-
Cooling and Filtration: After extraction, the vessel is cooled, and the extract is separated from the solid residue by filtration or centrifugation.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.[5]
-
Sample Preparation: The sample is ground and placed in an extraction vessel.
-
Extraction: The extraction vessel is pressurized and heated to bring the CO2 to its supercritical state (above 31°C and 74 bar).[5] The supercritical CO2 is then passed through the sample. The solvating power of the supercritical fluid can be tuned by adjusting the pressure and temperature.[13] A co-solvent (e.g., methanol) may be added to the CO2 to increase the polarity of the fluid and enhance the extraction of more polar compounds.[8]
-
Collection: The supercritical fluid containing the extracted alkylphenols is passed through a separator where the pressure is reduced. This causes the CO2 to return to a gaseous state, leaving behind the extracted compounds, which are collected for analysis.[5] This method is advantageous as it leaves no solvent residue.[5][13]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the extraction and analysis of long-chain alkylphenols.
Caption: General workflow for long-chain alkylphenol extraction and analysis.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Microwave-Assisted Extraction of Polyphenols from Camellia oleifera Fruit Hull | Semantic Scholar [semanticscholar.org]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. phasex4scf.com [phasex4scf.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of 3-Methoxy-5-heneicosylphenol: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3-Methoxy-5-heneicosylphenol based on available data for structurally similar long-chain alkylphenols. As no specific Safety Data Sheet (SDS) is publicly available for this compound, these recommendations should be considered a precautionary measure. Always consult with your institution's Environmental Health and Safety (EHS) department for final instructions and to ensure compliance with local, state, and federal regulations.
Hazard Profile of Structurally Similar Long-Chain Alkylphenols
To inform our disposal strategy, the following table summarizes the known hazards of similar long-chain alkylphenols. This data underscores the need for cautious handling and disposal of this compound.
| Hazard Category | Observations for Long-Chain Alkylphenols | Potential Implication for this compound |
| Acute Toxicity | Oral LD50 (Rat) for p-tert-Butylphenol: > 2,000 mg/kg bw.[1] | May have low acute oral toxicity, but caution is still warranted. |
| Skin Corrosion/Irritation | Causes mild to severe skin irritation; some are classified as corrosive.[1][2][3] | Assume the compound is a skin irritant or corrosive. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3] | Assume the compound can cause serious eye damage. |
| Environmental Hazards | Not readily biodegradable, persistent in the environment, and may bioaccumulate. Some are toxic to aquatic life and can be endocrine disruptors.[4][5][6] | Should be prevented from entering the environment. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed, step-by-step guide for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1]
2. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with phenolic compounds.
3. Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the appropriate hazard warnings, such as "Corrosive," "Skin Irritant," and "Environmental Hazard."
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents and acids.[1]
5. Disposal Request:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all available information about the compound, including its chemical name and any known or suspected hazards.
6. Spill and Emergency Procedures:
-
In case of a spill, evacuate the area and prevent the material from entering drains or waterways.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
For large spills, or if you are unsure how to proceed, contact your EHS department immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing key safety and compliance steps.
Caption: Decision workflow for the disposal of this compound.
References
- 1. shliluo.com [shliluo.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. Environmental fate of alkylphenols and alkylphenol ethoxylates--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 3-Methoxy-5-heneicosylphenol
Potential Hazard Identification
Based on the hazard profiles of related compounds like 3-methoxyphenol (B1666288) and 3-methoxy-5-methylphenol, 3-Methoxy-5-heneicosylphenol should be handled with caution.[1][2][3][5] The long heneicosyl alkyl chain may reduce the compound's volatility and aqueous solubility compared to its shorter-chain analogs, but the core phenolic group suggests the following potential hazards:
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[1][2][3]
-
Acute Toxicity: May be harmful if swallowed or inhaled.[3][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.[4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes and airborne particles. Safety glasses with side shields are the minimum requirement.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or direct immersion, consider double-gloving or using thicker, more resistant gloves. Gloves must be changed immediately if contaminated.[1][4][6] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing from contamination.[4] |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the compound as a powder or when there is a risk of aerosol generation. All respiratory protection use must be in accordance with a managed program.[4][7] |
| Foot Protection | Closed-toe shoes | Required to protect against spills and falling objects.[4] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection.
Experimental Protocol: Safe Handling Procedure
This protocol outlines a step-by-step procedure for the safe handling of this compound in a laboratory setting.
-
Preparation and Precaution:
-
Before beginning work, ensure that a chemical spill kit is readily accessible.
-
Confirm that a safety shower and eyewash station are unobstructed and operational.
-
All handling of the solid compound and preparation of concentrated solutions should be performed inside a certified chemical fume hood.[8]
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood to control dust.
-
Use disposable weighing paper or a dedicated container to prevent contamination of balances.
-
Handle the compound gently to minimize the generation of airborne dust.
-
Ensure the primary container is tightly sealed after use and stored in a cool, dry, well-ventilated place.[2]
-
-
Solution Preparation:
-
Ensure all glassware is clean and dry before use.
-
Slowly add the compound to the solvent to avoid splashing.
-
If heating or sonication is required, ensure the container is appropriately sealed or vented to prevent pressure buildup.
-
Clearly label the prepared solution with the compound name, concentration, solvent, preparation date, and user's initials.
-
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.[9] Never dispose of this chemical down the drain or in regular waste streams.[9]
-
Solid Waste:
-
All solid waste contaminated with this compound, including used gloves, weighing papers, and disposable labware, must be collected in a clearly labeled hazardous chemical waste container.
-
The container should be kept sealed when not in use.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container.
-
Do not mix with incompatible waste streams. Follow your institution's guidelines for the segregation of chemical waste.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other constituents of the solution.
-
-
Arranging for Disposal:
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Methoxy-5-Methylphenol | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hsa.ie [hsa.ie]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
